Product packaging for Droxinavir Hydrochloride(Cat. No.:CAS No. 155662-50-3)

Droxinavir Hydrochloride

Cat. No.: B1670965
CAS No.: 155662-50-3
M. Wt: 570.2 g/mol
InChI Key: IYKXRORSPVZSHP-ZELIPEIJSA-N
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Description

Droxinavir HCl is an antiviral, HIV protease inhibitor.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H52ClN5O4 B1670965 Droxinavir Hydrochloride CAS No. 155662-50-3

Properties

CAS No.

155662-50-3

Molecular Formula

C29H52ClN5O4

Molecular Weight

570.2 g/mol

IUPAC Name

(2S)-N-[(2S,3R)-4-[tert-butylcarbamoyl(3-methylbutyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-3,3-dimethyl-2-[[2-(methylamino)acetyl]amino]butanamide;hydrochloride

InChI

InChI=1S/C29H51N5O4.ClH/c1-20(2)15-16-34(27(38)33-29(6,7)8)19-23(35)22(17-21-13-11-10-12-14-21)31-26(37)25(28(3,4)5)32-24(36)18-30-9;/h10-14,20,22-23,25,30,35H,15-19H2,1-9H3,(H,31,37)(H,32,36)(H,33,38);1H/t22-,23+,25+;/m0./s1

InChI Key

IYKXRORSPVZSHP-ZELIPEIJSA-N

Isomeric SMILES

CC(C)CCN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)[C@H](C(C)(C)C)NC(=O)CNC)O)C(=O)NC(C)(C)C.Cl

Canonical SMILES

CC(C)CCN(CC(C(CC1=CC=CC=C1)NC(=O)C(C(C)(C)C)NC(=O)CNC)O)C(=O)NC(C)(C)C.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Droxinavir hydrochloride;  Droxinavir HCl;  SC-55389A;  SC 55389A;  SC55389A; 

Origin of Product

United States

Foundational & Exploratory

Droxinavir Hydrochloride: An Obscure Chapter in HIV Research

Author: BenchChem Technical Support Team. Date: November 2025

Kalamazoo, MI - Droxinavir Hydrochloride, also known by its developmental code SC-55389A, stands as a testament to the rigorous and often opaque process of drug discovery. An experimental HIV protease inhibitor, it was under investigation by the former pharmaceutical company Pharmacia. Despite initial promise as a potential therapeutic agent against the human immunodeficiency virus (HIV), its development was officially halted on March 6, 1995.[1] The reasons for the discontinuation of the research and development of this compound are not widely publicized, a common fate for many compounds that fail to meet the stringent efficacy and safety standards required for clinical use.

Protease inhibitors represent a critical class of antiretroviral drugs that block the action of protease, an enzyme essential for HIV replication. By inhibiting this enzyme, the virus is unable to produce mature, infectious virions. While the broader mechanism of action for this class of drugs is well-understood, the specific interactions and inhibitory profile of this compound remain largely undocumented in publicly accessible scientific literature.

Chemical Profile

Identifier Value
Drug Name This compound
Developmental Code SC-55389A
Molecular Formula C29H51N5O4.HCl
Therapeutic Class HIV Protease Inhibitor (Experimental)
Developer Pharmacia
Development Status Discontinued

The Void in Public Scientific Literature

A comprehensive search of scientific databases, patent archives, and medicinal chemistry journals reveals a significant lack of detailed information regarding the discovery and synthesis of this compound. This scarcity of data is not unusual for drug candidates that are abandoned in the early stages of development. Pharmaceutical companies often do not publish extensive data on discontinued compounds for proprietary reasons or because the findings are not considered sufficiently impactful for peer-reviewed publication.

Consequently, this guide cannot provide the in-depth technical details initially envisioned. Key information that remains elusive includes:

  • Discovery Process: The specific research team, the lead compounds that inspired its design, and the rationale behind its selection as a drug candidate are not documented in the public domain.

  • Synthetic Pathway: Detailed experimental protocols, including reaction schemes, reagents, and purification methods for the synthesis of this compound, have not been publicly disclosed.

  • Quantitative Data: Crucial in vitro and in vivo data, such as IC50 values against HIV protease, pharmacokinetic profiles (absorption, distribution, metabolism, and excretion), and toxicity studies, are unavailable.

  • Mechanism of Action: While it is categorized as an HIV protease inhibitor, specific details of its binding affinity, resistance profile, and interaction with the enzyme's active site are unknown.

Visualizing the Unknown: A Conceptual Workflow

In the absence of specific experimental data for this compound, a generalized workflow for the discovery and initial evaluation of a novel HIV protease inhibitor can be conceptualized. This serves as an illustrative model of the logical steps that would have been undertaken in its development.

HIV_Protease_Inhibitor_Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase Target_Identification Target Identification (HIV Protease) Lead_Generation Lead Generation (Screening/Design) Target_Identification->Lead_Generation Lead_Optimization Lead Optimization (SAR Studies) Lead_Generation->Lead_Optimization Candidate_Selection Candidate Selection (Droxinavir) Lead_Optimization->Candidate_Selection Synthesis_Scaleup Synthesis & Scale-up Candidate_Selection->Synthesis_Scaleup In_Vitro_Assays In Vitro Assays (Enzymatic & Antiviral) Synthesis_Scaleup->In_Vitro_Assays In_Vivo_Studies In Vivo Studies (Animal Models) In_Vitro_Assays->In_Vivo_Studies Toxicity_Assessment Toxicity Assessment In_Vivo_Studies->Toxicity_Assessment Discontinuation Discontinuation Toxicity_Assessment->Discontinuation

Caption: A conceptual workflow for the discovery and preclinical evaluation of an HIV protease inhibitor.

The story of this compound underscores the challenging and resource-intensive nature of pharmaceutical research. For every successful drug that reaches the market, countless compounds are synthesized, tested, and ultimately abandoned. While the specific reasons for the discontinuation of this compound's development may never be fully known to the public, its existence serves as a footnote in the history of the successful development of life-saving antiretroviral therapies.

References

Droxinavir Hydrochloride: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Droxinavir Hydrochloride, also known by its developmental code SC-55389A, is an antiviral agent identified as a human immunodeficiency virus (HIV) protease inhibitor. This document provides an in-depth technical guide on the identification and validation of its molecular target, HIV protease. It outlines the critical role of this enzyme in the viral life cycle, the methodologies employed to validate it as a therapeutic target, and detailed protocols for the key experiments involved in the characterization of inhibitors like this compound. While specific quantitative data for this compound's potency is not publicly available, this guide presents representative data from other well-characterized HIV protease inhibitors to provide a contextual framework for its evaluation.

Introduction

The human immunodeficiency virus (HIV) remains a significant global health challenge. A key strategy in the management of HIV infection is the use of antiretroviral therapy (ART), which targets various stages of the viral life cycle. One of the most successful classes of antiretroviral drugs is the protease inhibitors (PIs). These agents specifically target the HIV protease, an enzyme essential for the production of mature, infectious virions. This compound belongs to this critical class of therapeutic agents. This guide delves into the scientific foundation for identifying and validating HIV protease as the target for this compound and compounds of its class.

Target Identification: HIV Protease

The primary molecular target of this compound is the HIV-1 protease. This enzyme is an aspartic protease that is encoded by the viral pol gene.

Function of HIV Protease in the Viral Life Cycle

The HIV-1 protease plays a crucial role late in the viral replication cycle. After the virus buds from the host cell, it is in an immature, non-infectious state. The viral proteins are synthesized as large polyprotein precursors, specifically the Gag and Gag-Pol polyproteins. The HIV protease is responsible for the site-specific cleavage of these polyproteins into their functional, individual protein components, including structural proteins (matrix, capsid, nucleocapsid) and essential viral enzymes (reverse transcriptase, integrase, and the protease itself). This proteolytic processing is a critical step in the maturation of the virion, leading to the formation of the characteristic conical core and rendering the virus infectious. Inhibition of HIV protease activity results in the production of immature, non-infectious viral particles, thereby halting the spread of the virus.

HIV_Lifecycle_and_Protease_Inhibition cluster_host_cell Host Cell Viral Entry Viral Entry Reverse Transcription Reverse Transcription Viral Entry->Reverse Transcription Integration Integration Reverse Transcription->Integration Transcription & Translation Transcription & Translation Integration->Transcription & Translation Assembly Assembly Transcription & Translation->Assembly Gag-Pol Polyproteins Budding Budding Assembly->Budding Immature Virion Immature Virion Budding->Immature Virion HIV Virion HIV Virion HIV Virion->Viral Entry Mature Virion Mature Virion Immature Virion->Mature Virion Protease Activity Droxinavir (PI) Droxinavir (PI) Droxinavir (PI)->Immature Virion Inhibition

Figure 1: HIV Life Cycle and Point of Protease Inhibition.

Target Validation

The validation of HIV protease as a viable drug target is a critical step in the development of inhibitors like this compound. This process involves a series of experiments to confirm that inhibiting the target will have a therapeutic effect.

Principles of HIV Protease Validation
  • Genetic Validation: Genetic studies have shown that mutations inactivating the HIV protease prevent the virus from maturing and becoming infectious. This provides strong evidence for its essential role in the viral life cycle.

  • Chemical Validation: The use of small molecule inhibitors that specifically bind to and inhibit the activity of HIV protease has been shown to block viral replication in cell culture and in vivo. The clinical success of numerous FDA-approved protease inhibitors further validates this target.

  • Biochemical Validation: In vitro assays demonstrating that a compound can inhibit the enzymatic activity of purified HIV protease are fundamental to target validation.

Target_Validation_Workflow Target_Hypothesis Hypothesis: Inhibiting HIV Protease Blocks Viral Replication Genetic_Validation Genetic Validation (e.g., Protease knockout mutants) Target_Hypothesis->Genetic_Validation Biochemical_Assays Biochemical Assays (Enzyme Inhibition) Target_Hypothesis->Biochemical_Assays Validated_Target Validated Target: HIV Protease Genetic_Validation->Validated_Target Cell_Based_Assays Cell-Based Assays (Antiviral Activity) Biochemical_Assays->Cell_Based_Assays Lead_Compound Lead Compound (e.g., Droxinavir) Cell_Based_Assays->Lead_Compound Lead_Compound->Validated_Target Experimental_Workflow_Protease_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Inhibitor Prepare Droxinavir Serial Dilutions Dispense Dispense Reagents into 96-well Plate Prep_Inhibitor->Dispense Prep_Enzyme Prepare HIV-1 Protease Solution Prep_Enzyme->Dispense Prep_Substrate Prepare Fluorogenic Substrate Initiate Add Substrate to Initiate Reaction Prep_Substrate->Initiate Incubate Pre-incubate Inhibitor and Enzyme (37°C) Dispense->Incubate Incubate->Initiate Measure Measure Fluorescence Kinetically Initiate->Measure Calculate_Rates Calculate Reaction Rates Measure->Calculate_Rates Plot_Data Plot Dose-Response Curve Calculate_Rates->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Droxinavir Hydrochloride: An Analysis of Publicly Available Data on Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals should be aware that there is a significant scarcity of publicly available scientific literature and data concerning the structure-activity relationships (SAR) of Droxinavir Hydrochloride. While identified as an antiviral agent and an HIV protease inhibitor, detailed information regarding its synthesis, specific mechanism of action, and the impact of structural modifications on its biological activity is not readily accessible in the public domain.[1][2]

This lack of comprehensive data prevents the creation of an in-depth technical guide as requested. The core requirements for such a guide, including quantitative data for SAR tables, detailed experimental protocols, and the visualization of signaling pathways or experimental workflows, cannot be met with the currently available information.

Limited Available Information

This compound is categorized as an antiviral compound with inhibitory activity against HIV protease.[1] This classification suggests that its mechanism of action likely involves binding to the active site of the HIV protease enzyme, thereby preventing the cleavage of viral polyproteins and inhibiting the maturation of new, infectious virions. However, specific binding interactions, kinetic data, and the effects of structural analogs on this activity are not described in the retrieved search results.

Absence of Data for a Comprehensive SAR Study

A thorough structure-activity relationship study requires a systematic process of modifying the chemical structure of a lead compound and evaluating the resulting changes in biological activity. This process generates quantitative data (e.g., IC50 or EC50 values) that allows researchers to understand the contribution of different functional groups and structural motifs to the compound's potency, selectivity, and pharmacokinetic properties.

Unfortunately, no such data for this compound or a series of its analogs could be found in the public domain. Consequently, the creation of a data table summarizing quantitative SAR is not possible.

Lack of Published Experimental Protocols

Similarly, detailed experimental protocols for key assays related to this compound are not available. To provide a comprehensive technical guide, one would need access to methodologies for:

  • Enzymatic Assays: To determine the inhibitory activity against purified HIV protease.

  • Cell-Based Assays: To evaluate the antiviral efficacy in cell culture models of HIV infection.

  • Pharmacokinetic Studies: To assess the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Without access to published research detailing these methods for this compound, this critical component of a technical guide cannot be fulfilled.

Inability to Generate Visualizations

The request for diagrams illustrating signaling pathways, experimental workflows, or logical relationships using Graphviz is also unachievable due to the lack of underlying information. The creation of such diagrams is contingent on having a clear understanding of the molecular pathways affected by the drug, the sequence of experimental procedures used in its evaluation, or the logical connections derived from SAR data.

References

Droxinavir Hydrochloride: An In-depth Technical Examination of its In Vitro Antiviral Profile

Author: BenchChem Technical Support Team. Date: November 2025

Despite extensive investigation, detailed quantitative data on the in vitro antiviral spectrum of Droxinavir hydrochloride, also known as SC-55389A, remains largely unavailable in the public domain. As a result, a comprehensive technical guide with specific inhibitory concentrations and detailed experimental protocols cannot be constructed at this time.

This compound is classified as an anti-HIV agent and a HIV protease inhibitor.[1] Protease inhibitors are a critical class of antiretroviral drugs that function by blocking the viral protease enzyme. This enzyme is essential for the cleavage of viral polyproteins into mature, functional proteins required for the assembly of new, infectious virions. By inhibiting this process, protease inhibitors effectively halt the viral replication cycle.

While the mechanism of action for HIV protease inhibitors is well-established, specific in vitro efficacy data, such as the half-maximal inhibitory concentration (IC50) or the 50% effective concentration (EC50) values for this compound against various HIV strains or other viruses, are not publicly documented. The development of such a technical guide hinges on the availability of this quantitative data from preclinical research.

General Methodologies for In Vitro Antiviral Spectrum Analysis

The evaluation of the in vitro antiviral spectrum of a compound like this compound would typically involve a series of standardized assays. These assays are designed to determine the concentration of the drug required to inhibit viral replication by 50% (EC50) and the concentration that is toxic to the host cells by 50% (CC50). The ratio of these two values (CC50/EC50) provides the selectivity index (SI), a measure of the drug's therapeutic window.

A general workflow for determining the in vitro antiviral spectrum is outlined below:

Antiviral_Spectrum_Workflow cluster_setup Assay Setup cluster_infection Infection & Treatment cluster_incubation Incubation cluster_analysis Data Analysis Cell_Culture Host Cell Culture Infection Cell Infection with Virus Cell_Culture->Infection Virus_Stock Virus Stock Preparation Virus_Stock->Infection Compound_Prep This compound Serial Dilutions Treatment Addition of Droxinavir HCl Compound_Prep->Treatment Infection->Treatment Incubation Incubation Period (e.g., 48-72 hours) Treatment->Incubation CPE_Assay Cytopathic Effect (CPE) Assay Incubation->CPE_Assay Plaque_Assay Plaque Reduction Assay Incubation->Plaque_Assay Reporter_Assay Reporter Gene Assay Incubation->Reporter_Assay Data_Analysis Calculation of EC50, CC50, and SI CPE_Assay->Data_Analysis Plaque_Assay->Data_Analysis Reporter_Assay->Data_Analysis CPE_Assay_Workflow cluster_plate Plate Preparation cluster_treatment Treatment and Infection cluster_incubation_readout Incubation and Readout Seed_Cells Seed host cells in 96-well plates Add_Compound Add serial dilutions of This compound Seed_Cells->Add_Compound Add_Virus Add virus suspension Add_Compound->Add_Virus Incubate Incubate until CPE is observed in virus control wells Add_Virus->Incubate Stain_Cells Stain viable cells (e.g., with crystal violet) Incubate->Stain_Cells Measure_Absorbance Measure absorbance to quantify cell viability Stain_Cells->Measure_Absorbance Plaque_Reduction_Assay_Workflow cluster_infection_treatment Infection and Treatment cluster_incubation_staining Incubation and Staining cluster_quantification Quantification Infect_Monolayer Infect confluent cell monolayers with a known amount of virus Add_Overlay Add an overlay medium containing serial dilutions of Droxinavir HCl Infect_Monolayer->Add_Overlay Incubate_Plaques Incubate to allow plaque formation Add_Overlay->Incubate_Plaques Fix_Stain Fix and stain the cells Incubate_Plaques->Fix_Stain Count_Plaques Count the number of plaques Fix_Stain->Count_Plaques Calculate_Reduction Calculate the percentage of plaque reduction compared to control Count_Plaques->Calculate_Reduction Protease_Inhibition_Assay cluster_components Assay Components cluster_reaction Reaction cluster_detection Detection Protease Recombinant HIV Protease Mix Incubate Protease with This compound Protease->Mix Substrate Fluorogenic Peptide Substrate Add_Substrate Add Fluorogenic Substrate Substrate->Add_Substrate Inhibitor This compound Inhibitor->Mix Mix->Add_Substrate Measure_Fluorescence Measure fluorescence over time Add_Substrate->Measure_Fluorescence Calculate_IC50 Calculate IC50 value Measure_Fluorescence->Calculate_IC50

References

Technical Guide: Preliminary Cytotoxicity Screening of Novel Antiviral Agents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a generalized framework for the preliminary cytotoxicity screening of a novel antiviral compound. As of the latest available information, specific cytotoxicity data for Droxinavir Hydrochloride is not publicly available due to the discontinuation of its development in 1995. Therefore, the following guide outlines the principles and methodologies that would be applied to a compound like this compound, using established in vitro cytotoxicity assays and relevant biological pathways as illustrative examples.

Introduction to Cytotoxicity Screening in Antiviral Drug Development

The evaluation of cytotoxicity is a critical step in the preclinical development of any therapeutic agent. For antiviral drugs, the primary goal is to inhibit viral replication without causing significant harm to the host cells. Preliminary cytotoxicity screening aims to identify the concentration range at which a compound exhibits toxic effects on cells, a crucial parameter for determining its therapeutic index—the ratio between the toxic dose and the therapeutic dose. This in-depth guide provides an overview of common methodologies, experimental workflows, and relevant signaling pathways for assessing the cytotoxicity of investigational antiviral compounds. In vitro cytotoxicity assays are essential for early-stage drug development as they are rapid, cost-effective, and reduce the need for animal testing. These tests involve exposing various cell lines to the test compound at different concentrations and subsequently measuring cell viability.

Comparative Overview of In Vitro Cytotoxicity Assays

A variety of in vitro assays are available to assess cell viability and cytotoxicity, each with its own underlying principle, advantages, and limitations. The choice of assay depends on factors such as the compound's mechanism of action, the cell type used, and the desired experimental throughput.[1] Table 1 provides a summary of commonly used colorimetric and fluorometric assays.

Assay Principle Advantages Disadvantages
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Enzymatic reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[2]Well-established, cost-effective, and widely used.Requires a solubilization step for the formazan crystals; can be influenced by compounds affecting cellular metabolism.
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Reduction of MTS to a soluble formazan product by viable cells, eliminating the need for a solubilization step.[3]Simpler and faster than the MTT assay as the product is soluble in culture medium.The stability of the colored product can be lower than that of MTT formazan.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Similar to MTS, XTT is reduced to a water-soluble formazan dye, simplifying the assay procedure.Produces a water-soluble dye, making it a more straightforward assay than MTT.May have lower sensitivity compared to other tetrazolium-based assays.
AlamarBlue™ (Resazurin) The blue, non-fluorescent resazurin is reduced by metabolically active cells to the pink, highly fluorescent resorufin.[1][4]Non-toxic to cells, allowing for continuous monitoring of cell viability over time; highly sensitive.[1]The assay can be influenced by changes in the cellular reduction-oxidation environment.
LDH (Lactate Dehydrogenase) Release Measures the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[5][6]Directly measures cell death by assessing membrane integrity; the supernatant can be used, leaving cells available for other assays.Can be affected by LDH present in the serum of the culture medium; provides a measure of necrosis but may not detect apoptosis.

Experimental Protocols

The following section details a generalized protocol for the MTT assay, a commonly employed method for preliminary cytotoxicity screening.

This protocol is designed for a 96-well plate format, which is suitable for high-throughput screening.

Materials:

  • Cell line of interest (e.g., Vero, HeLa, or a relevant host cell line for the virus being studied)

  • Complete cell culture medium

  • Test compound (e.g., this compound) dissolved in a suitable vehicle (e.g., DMSO)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)[7]

  • Solubilization solution (e.g., 0.01 M HCl in 10% SDS, or acidified isopropanol)[7][8]

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Harvest and count cells that are in the logarithmic phase of growth. Dilute the cells in complete culture medium to a final concentration of approximately 1 x 10^4 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[7][9]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle-only wells as a negative control and wells with a known cytotoxic agent as a positive control. Also, include wells with medium only (no cells) to serve as a blank.

  • Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[2]

  • Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[2]

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution to each well to dissolve the crystals.[8] Mix gently by pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

  • Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[2]

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualized Workflows and Signaling Pathways

The following diagram illustrates a typical workflow for the preliminary in vitro cytotoxicity screening of a novel compound.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Acquisition & Analysis A Cell Line Selection (e.g., Vero, HepG2) C Cell Seeding in 96-Well Plates A->C B Compound Preparation (Serial Dilutions) D Compound Treatment & Incubation (24-72h) B->D C->D E Addition of Viability Reagent (e.g., MTT) D->E F Incubation for Signal Development E->F G Signal Measurement (Absorbance/Fluorescence) F->G H Data Processing (Background Subtraction) G->H I Calculation of % Viability H->I J IC50 Determination I->J

General workflow for in vitro cytotoxicity screening.

Understanding how a compound induces cytotoxicity often involves investigating its effects on key cellular signaling pathways. For antiviral agents, pathways involved in apoptosis and the host inflammatory response are of particular interest.

4.2.1 Apoptosis Signaling Pathways

Apoptosis, or programmed cell death, is a common mechanism of cytotoxicity. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand Death Ligand (e.g., TNF-α, FasL) Receptor Death Receptor Ligand->Receptor DISC DISC Formation Receptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 recruits Caspase8 Caspase-8 Procaspase8->Caspase8 activates Mito Mitochondrion Caspase8->Mito via tBid Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Stress Cellular Stress (e.g., DNA damage) BaxBak Bax/Bak Activation Stress->BaxBak BaxBak->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 recruits Caspase9 Caspase-9 Procaspase9->Caspase9 activates Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis G cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Viral PAMPs / Cytokines (e.g., dsRNA, TNF-α) IKK IKK Complex Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_p P-IκBα NFkB_complex NF-κB (p50/p65) NFkB_complex->IkB bound by NFkB_nuc NF-κB (p50/p65) NFkB_complex->NFkB_nuc translocates Proteasome Proteasomal Degradation IkB_p->Proteasome targeted for Proteasome->IkB_p degrades DNA κB DNA sites NFkB_nuc->DNA binds Transcription Gene Transcription DNA->Transcription initiates Genes Inflammatory Cytokines, Antiviral Proteins, Survival Factors Transcription->Genes

References

Droxinavir Hydrochloride: A Technical Overview of Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Droxinavir hydrochloride (formerly known as SC-55389A) is an investigational antiviral agent classified as an HIV protease inhibitor.[1] Although its clinical development was discontinued, its chemical structure and properties remain of interest to researchers in antiviral drug discovery and development. This technical guide provides a summary of the known chemical properties of this compound and outlines standard methodologies for assessing its stability, in the absence of comprehensive publicly available experimental data. The information herein is intended to serve as a foundational resource for researchers exploring related compounds or requiring a framework for the physicochemical characterization of novel protease inhibitors.

Chemical Properties

This compound is the hydrochloride salt of Droxinavir, a complex molecule with multiple functional groups that influence its chemical behavior.[2] While extensive experimental data is not available in the public domain, the following tables summarize its known and predicted properties.

General and Structural Information
PropertyValueSource
IUPAC Name 3-tert-butyl-1-[(2R,3S)-3-[(2S)-3,3-dimethyl-2-[2-(methylamino)acetamido]butyramido]-2-hydroxy-4-phenylbutyl]-1-isopentylurea hydrochloride[3]
Synonyms SC-55389A, SC55389A, SC 55389A[1]
CAS Number 155662-50-3[2]
Chemical Formula C₂₉H₅₁N₅O₄ · HCl[4]
Molecular Weight 570.22 g/mol [1]
Monoisotopic Mass 569.3708 Da[4]
Physicochemical Properties
PropertyValueSource/Method
XlogP (Predicted) 3.7PubChem Prediction
Hydrogen Bond Donor Count 6Chemaxon
Hydrogen Bond Acceptor Count 5Chemaxon
Rotatable Bond Count 14Chemaxon
Polar Surface Area 137 ŲChemaxon
pKa (Strongest Acidic, Predicted) 12.5Chemaxon
pKa (Strongest Basic, Predicted) 9.8Chemaxon

Stability Profile

The stability of a drug substance is a critical factor in its development, influencing its shelf-life, formulation, and storage conditions. While specific degradation kinetics and pathways for this compound are not publicly documented, this section outlines the standard experimental protocols for forced degradation studies that would be employed to determine its stability profile.

Storage and Handling

Based on supplier data, the following general storage conditions are recommended for maintaining the integrity of this compound:

ConditionTemperatureDuration
Powder -20°C3 years
In solvent -80°C1 year
Forced Degradation Studies: Experimental Protocols

Forced degradation studies, or stress testing, are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods. The following are detailed methodologies for key stress conditions.

  • Objective: To assess the susceptibility of the drug substance to hydrolysis under acidic and basic conditions.

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • For acid hydrolysis, add an equal volume of 0.1 N Hydrochloric Acid (HCl) to the stock solution.

    • For base hydrolysis, add an equal volume of 0.1 N Sodium Hydroxide (NaOH) to a separate aliquot of the stock solution.

    • A control sample is prepared by adding an equal volume of purified water.

    • The solutions are incubated at a controlled temperature (e.g., 60°C) and monitored at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • At each time point, an aliquot is withdrawn, neutralized (if necessary), and diluted to a suitable concentration for analysis by a stability-indicating HPLC method.

  • Objective: To evaluate the drug's sensitivity to oxidation.

  • Protocol:

    • Prepare a 1 mg/mL solution of this compound.

    • Add a solution of hydrogen peroxide (H₂O₂) to the drug solution to achieve a final H₂O₂ concentration typically in the range of 3-30%.

    • The solution is stored at room temperature and protected from light.

    • Samples are taken at predetermined intervals and analyzed by HPLC.

  • Objective: To determine the effect of high temperature on the solid drug substance.

  • Protocol:

    • A sample of solid this compound is placed in a thermostatically controlled oven at an elevated temperature (e.g., 70°C).

    • The sample is observed for any physical changes at regular intervals.

    • At each time point, a portion of the sample is dissolved in a suitable solvent and analyzed by HPLC to quantify any degradation.

  • Objective: To assess the drug's stability when exposed to light.

  • Protocol:

    • A solution of this compound is exposed to a light source with a specified output (e.g., ICH option 1: an artificial daylight source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • A control sample is wrapped in aluminum foil to protect it from light and stored under the same conditions.

    • The samples are analyzed by HPLC at appropriate time intervals.

Visualizations

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_outcome Outcome drug_substance Droxinavir HCl (Solid) stock_solution Stock Solution (1 mg/mL) drug_substance->stock_solution thermal Thermal (70°C, Solid) acid Acid Hydrolysis (0.1N HCl, 60°C) base Base Hydrolysis (0.1N NaOH, 60°C) oxidation Oxidation (3% H₂O₂, RT) photo Photolytic (ICH Light) hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc characterization Degradant Characterization (LC-MS, NMR) hplc->characterization method_dev Stability-Indicating Method Development hplc->method_dev pathway Degradation Pathway Elucidation characterization->pathway

Caption: Workflow for forced degradation studies.

Hypothetical Degradation Pathway of Droxinavir

Given the absence of experimental degradation data for Droxinavir, the following diagram illustrates a hypothetical degradation pathway based on the known reactivity of its functional groups (e.g., amide hydrolysis). This is for illustrative purposes only.

Hypothetical_Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation Droxinavir Droxinavir Amide1_cleavage Amide Bond 1 Cleavage Product Droxinavir->Amide1_cleavage H₂O, H⁺/OH⁻ Amide2_cleavage Amide Bond 2 Cleavage Product Droxinavir->Amide2_cleavage H₂O, H⁺/OH⁻ Oxidation_product Oxidation of Secondary Alcohol Droxinavir->Oxidation_product [O]

References

An In-depth Technical Guide to the Core Patent Literature of HIV Protease Inhibitors: A Focus on Darunavir

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The initial request for a patent literature review of "Droxinavir Hydrochloride" yielded limited results. Publicly available information indicates that Droxinavir (also known as SC-55389A) was an experimental HIV protease inhibitor whose development was discontinued by Pharmacia on March 6, 1995. Consequently, a comprehensive patent review with extensive quantitative data and detailed experimental protocols as requested is not feasible for Droxinavir.

However, to provide a valuable and relevant technical guide for researchers, scientists, and drug development professionals, this report will focus on Darunavir . Darunavir is a clinically significant and widely used HIV protease inhibitor that belongs to the same therapeutic class as Droxinavir. The extensive patent and scientific literature available for Darunavir allows for a thorough analysis that aligns with the core requirements of the original request.

Introduction to Darunavir

Darunavir is a second-generation nonpeptidic protease inhibitor (PI) that has demonstrated potent activity against both wild-type and multidrug-resistant strains of HIV-1.[1] It is a cornerstone of highly active antiretroviral therapy (HAART) and is typically co-administered with a low dose of ritonavir, which acts as a pharmacokinetic enhancer by inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme system, thereby increasing darunavir's plasma concentration.[2] Darunavir was first generically disclosed in U.S. Patent No. 5,843,946 and specifically in U.S. Patent No. 6,248,775.[3][4]

Mechanism of Action

Darunavir functions by potently and selectively inhibiting the HIV-1 protease, an enzyme crucial for the viral life cycle. The HIV-1 protease is responsible for cleaving newly synthesized viral polyproteins (Gag-Pol) into mature, functional proteins and enzymes. This cleavage is an essential step in the maturation of infectious virions.

Darunavir is designed to be a highly potent inhibitor with a strong binding affinity for the active site of the HIV-1 protease.[5][6][7] It forms a stable complex with the enzyme, preventing the entry and cleavage of the natural polyprotein substrates. This results in the production of immature, non-infectious viral particles.[6][7][8] The high potency of darunavir is attributed to its ability to form numerous hydrogen bonds with the backbone of the protease active site, including the catalytic aspartate residues (Asp25 and Asp25').[5] This robust interaction makes it less susceptible to resistance mutations that can affect other protease inhibitors.[5]

A key aspect of darunavir's mechanism is its high genetic barrier to resistance. Viruses that are resistant to other protease inhibitors often remain susceptible to darunavir.[9]

Below is a diagram illustrating the mechanism of action of Darunavir.

HIV_Protease_Inhibition cluster_virus HIV-infected Cell Viral RNA Viral RNA Viral Polyproteins (Gag-Pol) Viral Polyproteins (Gag-Pol) Viral RNA->Viral Polyproteins (Gag-Pol) Translation HIV Protease HIV Protease Viral Polyproteins (Gag-Pol)->HIV Protease Cleavage site Immature, Non-infectious Virion Immature, Non-infectious Virion Viral Polyproteins (Gag-Pol)->Immature, Non-infectious Virion Assembly without cleavage Functional Viral Proteins Functional Viral Proteins HIV Protease->Functional Viral Proteins Cleaves Mature, Infectious HIV Virion Mature, Infectious HIV Virion Functional Viral Proteins->Mature, Infectious HIV Virion Assembly Darunavir Darunavir Darunavir->HIV Protease Inhibits Darunavir_Synthesis cluster_intermediates Key Intermediates cluster_synthesis Synthesis Steps Amine_Intermediate 4-amino-N-(2R, 3S)-(3-amino-2-hydroxy-4-phenylbutyl)-N-isobutyl-benzenesulfonamide Coupling Coupling Reaction Amine_Intermediate->Coupling Furanyl_Derivative (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl derivative Furanyl_Derivative->Coupling Purification1 Purification Coupling->Purification1 Final_Product Darunavir Purification1->Final_Product Solvate_Formation Optional: Solvate Formation Final_Product->Solvate_Formation Darunavir_Ethanolate Darunavir Ethanolate Solvate_Formation->Darunavir_Ethanolate

References

Methodological & Application

Application Notes and Protocols: Optimization of Droxinavir Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application note describes a hypothetical synthesis and optimization protocol for a structural analog of Droxinavir Hydrochloride. Due to the limited publicly available information on the precise synthesis of this compound, this document is intended to serve as an illustrative guide and a template for the optimization of key synthetic steps common in the manufacture of peptidomimetic HIV protease inhibitors. The experimental details provided are based on established chemical principles and common practices in medicinal chemistry.

Introduction

This compound is an antiviral agent and a potent inhibitor of the HIV protease enzyme, a critical target in the treatment of HIV/AIDS. The synthesis of complex peptidomimetic molecules like Droxinavir typically involves a multi-step sequence that requires careful optimization to ensure high yield, purity, and cost-effectiveness. This document outlines a plausible synthetic route for a Droxinavir analog and provides a detailed protocol for the optimization of a critical amide bond formation step, a common challenge in the synthesis of such compounds.

The presented optimization strategy focuses on systematically varying key reaction parameters, including coupling agents, bases, and solvents, to identify the most efficient conditions for the target transformation. The data is presented in a clear, tabular format for easy comparison, and the experimental workflow is visualized using a diagram.

Hypothetical Signaling Pathway

HIV protease is essential for the maturation of the virus. It cleaves viral polyproteins into functional enzymes and structural proteins. Droxinavir, as a protease inhibitor, blocks this process, leading to the production of non-infectious viral particles.

HIV_Protease_Pathway Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Host Cell DNA Host Cell DNA Integration->Host Cell DNA Transcription & Translation Transcription & Translation Host Cell DNA->Transcription & Translation Gag-Pol Polyprotein Gag-Pol Polyprotein Transcription & Translation->Gag-Pol Polyprotein HIV Protease HIV Protease Gag-Pol Polyprotein->HIV Protease Cleavage Viral Assembly Viral Assembly Gag-Pol Polyprotein->Viral Assembly Mature Viral Proteins Mature Viral Proteins HIV Protease->Mature Viral Proteins Mature Viral Proteins->Viral Assembly New Virion (Immature) New Virion (Immature) Viral Assembly->New Virion (Immature) Budding & Maturation Budding & Maturation New Virion (Immature)->Budding & Maturation Infectious Virion Infectious Virion Budding & Maturation->Infectious Virion Droxinavir Droxinavir Droxinavir->HIV Protease Inhibition Optimization_Workflow cluster_setup Reaction Setup cluster_conditions Variable Conditions cluster_reaction Reaction & Analysis A Prepare stock solutions of: - Fragment A - Fragment B B Dispense Fragment B solution into parallel reaction vessels A->B C1 Add Coupling Agent: HATU / HBTU / EDC-HOBt B->C1 C2 Add Base: DIPEA / NMM / TEA C1->C2 C3 Add Solvent: DMF / DCM / THF C2->C3 D Add Fragment A solution C3->D E Stir at controlled temperature D->E F Quench and Work-up E->F G Analyze by HPLC: - Yield - Purity F->G H Data Analysis & Comparison G->H I Identify Optimal Conditions H->I

Application Notes and Protocols for Droxinavir Hydrochloride Enzyme Inhibition Kinetics Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Droxinavir Hydrochloride is an antiviral compound that functions as a potent inhibitor of the Human Immunodeficiency Virus Type 1 (HIV-1) protease.[1] This enzyme is critical for the viral life cycle, as it cleaves newly synthesized viral polyproteins into mature, functional proteins essential for producing infectious virions.[2][3] Inhibition of HIV-1 protease blocks the maturation of the virus, rendering it non-infectious.[3][4] Therefore, determining the kinetic parameters of this inhibition is a crucial step in the evaluation of this compound as a potential antiretroviral therapeutic agent.

These application notes provide a detailed protocol for determining the enzyme inhibition kinetics of this compound against HIV-1 protease using a fluorometric assay. The protocol outlines the necessary reagents, instrumentation, and step-by-step procedures for measuring the half-maximal inhibitory concentration (IC50) and calculating the inhibition constant (Ki).

Principle of the Assay

The enzyme inhibition kinetics of this compound are determined by measuring its ability to inhibit the activity of recombinant HIV-1 protease. This assay utilizes a synthetic fluorogenic substrate containing a specific HIV-1 protease cleavage site flanked by a fluorescent reporter molecule and a quencher. In its intact state, the fluorescence of the reporter is suppressed by the quencher. Upon cleavage by HIV-1 protease, the reporter is separated from the quencher, resulting in a measurable increase in fluorescence intensity. The rate of this increase is directly proportional to the enzyme's activity. By measuring the reduction in the rate of fluorescence increase in the presence of varying concentrations of this compound, the inhibitory potency of the compound can be quantified.[4][5]

Data Presentation

The quantitative data from the enzyme inhibition kinetics assay should be summarized to facilitate comparison and analysis. The half-maximal inhibitory concentration (IC50) is determined from a dose-response curve, and the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.

Table 1: Illustrative Enzyme Inhibition Kinetic Data for a Potent HIV-1 Protease Inhibitor

ParameterValueUnitsNotes
IC50 5.0nMHalf-maximal inhibitory concentration. Determined from the dose-response curve of percent inhibition versus inhibitor concentration.
Km 15µMMichaelis constant for the fluorogenic substrate. This value should be experimentally determined for the specific substrate and enzyme batch.
[Substrate] 15µMConcentration of the fluorogenic substrate used in the assay.
Ki 2.5nMInhibition constant, calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([Substrate]/Km)).

Note: The data presented in this table is for illustrative purposes only and represents typical values for a potent HIV-1 protease inhibitor. Actual experimental results for this compound should be determined empirically.

Experimental Protocols

This section provides a detailed methodology for conducting the HIV-1 protease enzyme inhibition kinetics assay.

Materials and Reagents
  • Recombinant HIV-1 Protease

  • Fluorogenic HIV-1 Protease Substrate (e.g., a FRET-based peptide)

  • This compound

  • Assay Buffer (e.g., 50 mM MES, pH 6.0, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well black microplates, flat bottom

  • Fluorescence microplate reader with excitation/emission wavelengths suitable for the chosen substrate (e.g., Ex/Em = 330/450 nm)[4]

  • Standard laboratory equipment (pipettes, tubes, etc.)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent Preparation Reagent Preparation Serial Dilution Serial Dilution Reagent Preparation->Serial Dilution Plate Setup Plate Setup Serial Dilution->Plate Setup Pre-incubation Pre-incubation Plate Setup->Pre-incubation Reaction Initiation Reaction Initiation Pre-incubation->Reaction Initiation Kinetic Measurement Kinetic Measurement Reaction Initiation->Kinetic Measurement Calculate Percent Inhibition Calculate Percent Inhibition Kinetic Measurement->Calculate Percent Inhibition Generate Dose-Response Curve Generate Dose-Response Curve Calculate Percent Inhibition->Generate Dose-Response Curve Determine IC50 Determine IC50 Generate Dose-Response Curve->Determine IC50 Calculate Ki Calculate Ki Determine IC50->Calculate Ki

Fig 1. Experimental workflow for the enzyme inhibition assay.
Step-by-Step Protocol

  • Reagent Preparation:

    • Prepare the Assay Buffer and store it at 4°C.

    • Reconstitute the recombinant HIV-1 protease in Assay Buffer to a stock concentration. Aliquot and store at -80°C.

    • Reconstitute the fluorogenic substrate in DMSO to a stock concentration. Aliquot and store at -20°C, protected from light.

    • Prepare a stock solution of this compound in DMSO.

  • Serial Dilution of this compound:

    • Perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations to be tested. This will typically cover a logarithmic scale (e.g., from 1 µM to 0.01 nM).

  • Assay Plate Setup:

    • In a 96-well black microplate, add the following to the appropriate wells:

      • Blank wells: Assay Buffer only (for background fluorescence).

      • Control wells (100% activity): HIV-1 protease and DMSO (vehicle control).

      • Inhibitor wells: HIV-1 protease and the serially diluted this compound.

    • It is recommended to perform all measurements in triplicate.

  • Pre-incubation:

    • Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.

    • Add the HIV-1 protease solution to the control and inhibitor wells.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Prepare the substrate solution by diluting the stock in Assay Buffer to the desired final concentration (e.g., equal to the Km value).

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Kinetic Measurement:

    • Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 60 seconds. The excitation and emission wavelengths should be set according to the specifications of the fluorogenic substrate.

Data Analysis
  • Calculate the Rate of Reaction:

    • For each well, determine the initial rate of reaction (V) by calculating the slope of the linear portion of the fluorescence versus time curve.

  • Calculate Percent Inhibition:

    • The percent inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_control - V_blank)) where:

      • V_inhibitor is the rate of reaction in the presence of the inhibitor.

      • V_control is the rate of reaction in the absence of the inhibitor (with DMSO).

      • V_blank is the rate of reaction in the blank wells.

  • Determine the IC50 Value:

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R).

    • The IC50 value is the concentration of the inhibitor that produces 50% inhibition.

  • Calculate the Ki Value:

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors: Ki = IC50 / (1 + ([S] / Km)) where:

      • [S] is the concentration of the substrate used in the assay.

      • Km is the Michaelis constant of the enzyme for the substrate.

Signaling Pathway and Mechanism of Action

This compound targets the HIV-1 protease, an enzyme essential for the late stages of the viral replication cycle. The protease is responsible for cleaving the Gag and Gag-Pol polyproteins into functional structural proteins and enzymes. Inhibition of this process prevents the formation of mature, infectious viral particles.

G cluster_virus HIV-1 Life Cycle Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Host DNA Host DNA Integration->Host DNA Transcription & Translation Transcription & Translation Host DNA->Transcription & Translation Gag-Pol Polyprotein Gag-Pol Polyprotein Transcription & Translation->Gag-Pol Polyprotein HIV-1 Protease HIV-1 Protease Gag-Pol Polyprotein->HIV-1 Protease Cleavage Mature Viral Proteins Mature Viral Proteins HIV-1 Protease->Mature Viral Proteins Non-infectious Virion Non-infectious Virion HIV-1 Protease->Non-infectious Virion Viral Assembly & Budding Viral Assembly & Budding Mature Viral Proteins->Viral Assembly & Budding Infectious Virion Infectious Virion Viral Assembly & Budding->Infectious Virion Droxinavir HCl Droxinavir HCl Droxinavir HCl->HIV-1 Protease Inhibition

Fig 2. Mechanism of action of this compound.

Conclusion

The protocol described provides a robust and reliable method for determining the enzyme inhibition kinetics of this compound against HIV-1 protease. Accurate determination of IC50 and Ki values is fundamental for characterizing the potency of this antiviral compound and is a critical component of preclinical drug development. The provided workflow and data presentation format offer a standardized approach for these evaluations.

References

Application Notes and Protocols for Efficacy Testing of Droxinavir Hydrochloride in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Droxinavir Hydrochloride (also known as SC-55389A) is an antiviral compound identified as a human immunodeficiency virus (HIV) protease inhibitor. HIV protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. Inhibition of this enzyme results in the production of immature, non-infectious viral particles. These application notes provide a comprehensive overview of the established animal models and detailed protocols for evaluating the in vivo efficacy of this compound against HIV.

Given the limited publicly available data specific to this compound, the following protocols and data tables are presented as representative examples based on standard methodologies for the preclinical evaluation of HIV protease inhibitors.

Mechanism of Action: HIV Protease Inhibition

HIV protease is an aspartic protease that functions as a dimer. It cleaves the Gag and Gag-Pol polyproteins at specific sites, a crucial step for the maturation of the virus. Protease inhibitors like Droxinavir are designed to mimic the transition state of the normal substrate of the HIV protease, binding to the active site of the enzyme with high affinity and preventing it from cleaving the viral polyproteins. This leads to the assembly of defective, non-infectious virions.

HIV_Protease_Inhibition cluster_virus HIV-infected Cell cluster_drug Mechanism of Droxinavir Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Provirus Provirus Integration->Provirus Transcription Transcription Provirus->Transcription Viral mRNA Viral mRNA Transcription->Viral mRNA Translation Translation Viral mRNA->Translation Gag-Pol Polyprotein Gag-Pol Polyprotein Translation->Gag-Pol Polyprotein HIV Protease HIV Protease Gag-Pol Polyprotein->HIV Protease Cleavage Mature Viral Proteins Mature Viral Proteins HIV Protease->Mature Viral Proteins Viral Assembly Viral Assembly Mature Viral Proteins->Viral Assembly Immature Virion Immature Virion Viral Assembly->Immature Virion Budding Budding Immature Virion->Budding Non-infectious particle Non-infectious particle Immature Virion->Non-infectious particle Mature Virion Mature Virion Budding->Mature Virion Infection of new cell Infection of new cell Mature Virion->Infection of new cell Droxinavir Droxinavir Droxinavir->HIV Protease Inhibits Inhibition Inhibition

Caption: Mechanism of action of this compound as an HIV protease inhibitor.

Recommended Animal Models

The selection of an appropriate animal model is critical for the evaluation of anti-HIV therapeutics. Due to the narrow host range of HIV-1, standard animal models are not susceptible to infection. Therefore, specialized models are required.

1. Humanized Mouse Models: These are immunodeficient mice engrafted with human cells or tissues, creating a microenvironment that supports HIV-1 infection and replication. They are valuable for initial efficacy and safety screening.

  • hu-PBL-SCID Mouse Model: Severe combined immunodeficient (SCID) mice engrafted with human peripheral blood mononuclear cells (PBMCs). This model is relatively quick to establish but can be limited by the development of graft-versus-host disease (GvHD).

  • BLT (Bone Marrow/Liver/Thymus) Mouse Model: These mice are transplanted with human fetal liver and thymus tissue, followed by injection of hematopoietic stem cells from the same donor. The BLT model develops a more robust and long-lasting human immune system, making it suitable for studying chronic infection and latency.

  • hu-HSC Mouse Model: These mice are engrafted with human hematopoietic stem cells (HSCs), leading to the development of various human immune cell lineages.

2. Non-Human Primate (NHP) Models: Macaques infected with Simian Immunodeficiency Virus (SIV) or a Simian-Human Immunodeficiency Virus (SHIV) are considered the gold standard for preclinical evaluation of antiretroviral drugs due to their close phylogenetic relationship to humans and the similar disease progression.

  • SIV-infected Macaques: SIV infection in macaques closely mimics HIV pathogenesis in humans. This model is suitable for studying disease progression, viral dynamics, and the efficacy of antiviral agents.

  • SHIV-infected Macaques: SHIVs are chimeric viruses containing the envelope (env) gene of HIV in an SIV backbone. These models are particularly useful for evaluating therapies targeting the HIV envelope protein and for vaccine research.

Experimental Protocols

The following are detailed, representative protocols for evaluating the efficacy of this compound in humanized mice and NHP models.

Protocol 1: Efficacy of this compound in a Humanized Mouse Model (BLT)

Objective: To determine the antiviral efficacy of this compound in HIV-1 infected BLT mice.

Materials:

  • BLT humanized mice

  • HIV-1 viral stock (e.g., NL4-3, BaL)

  • This compound

  • Vehicle for drug formulation (e.g., PEG-400, sterile water)

  • Combination antiretroviral therapy (cART) as a positive control (e.g., Truvada + Dolutegravir)

  • Blood collection supplies

  • Reagents for plasma viral load quantification (qRT-PCR)

  • Reagents for flow cytometry (CD4+ and CD8+ T cell counts)

Experimental Workflow:

humanized_mouse_workflow start Start acclimatize Acclimatize BLT Mice (1-2 weeks) start->acclimatize baseline Baseline Blood Collection (Day -7) acclimatize->baseline infect HIV-1 Infection (Day 0) baseline->infect monitor_infection Monitor Infection (Weekly viral load) infect->monitor_infection treatment Initiate Treatment (When viral load > 10^4 copies/mL) monitor_infection->treatment groups Treatment Groups: - Vehicle Control - Droxinavir (Low Dose) - Droxinavir (High Dose) - cART (Positive Control) treatment->groups monitor_treatment Monitor Treatment (Weekly viral load, CD4/CD8 counts) treatment->monitor_treatment endpoint Endpoint Analysis (Viral load, CD4 counts, tissue analysis) monitor_treatment->endpoint end End endpoint->end macaque_workflow start Start quarantine Quarantine and Screen Macaques start->quarantine baseline Baseline Sampling (Blood, lymph node biopsy) quarantine->baseline infect SIVmac251 Infection (Intravenous or intrarectal) baseline->infect monitor_acute Monitor Acute Infection (Viral load, CD4 counts) infect->monitor_acute treatment Initiate Treatment (Post-peak viremia) monitor_acute->treatment groups Treatment Groups: - Vehicle Control - Droxinavir (Dose 1) - Droxinavir (Dose 2) treatment->groups pk_sampling Pharmacokinetic Sampling treatment->pk_sampling monitor_chronic Monitor Chronic Phase (Viral load, CD4 counts, immune responses) treatment->monitor_chronic endpoint Endpoint and Necropsy (Tissue viral loads, histopathology) monitor_chronic->endpoint end End endpoint->end

Application Notes and Protocols: Droxinavir Hydrochloride Pharmacokinetics in Rat Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic profile of Droxinavir Hydrochloride in rat models, based on available preclinical data. The following sections detail the experimental protocols for conducting such studies and present the pharmacokinetic parameters in a clear, tabular format for easy reference.

Summary of Pharmacokinetic Parameters

The pharmacokinetic properties of this compound have been evaluated in Sprague Dawley rats. The compound exhibits rapid absorption and a suitable plasma half-life, with drug exposure increasing in a dose-dependent manner. The quantitative data from intravenous (IV) and oral (PO) administration are summarized below.

Table 1: Pharmacokinetic Parameters of this compound in Sprague Dawley Rats Following Intravenous Administration.

ParameterValue (at 10 mg/kg)
Initial Plasma Concentration (C₀)6,403 ng/mL
Area Under the Curve (AUCinf)3,737 hr*ng/mL
Half-life (t₁/₂)6.1 hr
Clearance (Cl)~2,298 mL/hr/kg

Data sourced from a study on a novel HIV integrase inhibitor, referred to as compound 1, which is understood to be this compound[1].

Table 2: Pharmacokinetic Parameters of this compound in Sprague Dawley Rats Following Oral Administration.

ParameterValue (at 30 mg/kg)
Apparent Volume of Distribution (Vd)12.4 L/kg
Oral Bioavailability (F)19.2%

Data sourced from a study on a novel HIV integrase inhibitor, referred to as compound 1, which is understood to be this compound[1].

Experimental Protocols

The following protocols are synthesized from methodologies reported in preclinical pharmacokinetic studies of novel compounds in rat models.

Animal Model and Housing
  • Species: Sprague Dawley rats, male.

  • Weight: 180-220 g.

  • Housing: Animals should be housed in ventilated cages with appropriate access to food and water. A standard 12-hour light/dark cycle should be maintained.

  • Acclimatization: Animals should be allowed to acclimatize for at least one week before the experiment.

  • Fasting: Rats should be fasted overnight prior to dosing.

Dosing and Administration
  • Formulation: For oral administration, this compound can be suspended in a suitable vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na). For intravenous administration, the compound should be dissolved in a biocompatible solvent.

  • Routes of Administration:

    • Oral (PO): Administer the suspension via oral gavage.

    • Intravenous (IV): Administer the solution via a cannulated jugular vein over a short period (e.g., 2-5 minutes).

  • Dose Levels: As per the study design, for example, 10 mg/kg for IV and 30 mg/kg for PO administration.

Blood Sample Collection
  • Time Points: Blood samples (approximately 300 µL) should be collected at predetermined time points post-dosing. Suggested time points for an oral study could be: 0.083, 0.25, 0.5, 1, 2, 3, 4, 6, 12, and 24 hours.

  • Collection Method: Blood can be collected from the tail vein or via a cannulated vessel into tubes containing an anticoagulant (e.g., heparin or K2 EDTA).

  • Plasma Preparation: The collected blood samples should be centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Storage: The resulting plasma samples should be stored at -80°C until analysis.

Bioanalytical Method for Plasma Sample Analysis

A sensitive and validated bioanalytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is required for the quantification of this compound in rat plasma.

  • Sample Preparation: A protein precipitation method is commonly used for plasma sample cleanup. This involves adding a solvent like acetonitrile to the plasma sample, vortexing, and then centrifuging to pellet the precipitated proteins. The supernatant is then collected for analysis.

  • Chromatography:

    • Column: A reverse-phase C18 column is typically suitable.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: A typical flow rate would be in the range of 0.5-1.0 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is often used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and specific detection of the parent drug and an internal standard.

  • Validation: The method must be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.

Visualizations

Experimental Workflow

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimatization Animal Acclimatization fasting Overnight Fasting acclimatization->fasting dosing Dosing (IV or PO) fasting->dosing blood_collection Serial Blood Collection dosing->blood_collection plasma_prep Plasma Preparation blood_collection->plasma_prep bioanalysis LC-MS/MS Bioanalysis plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis data_reporting Data Reporting pk_analysis->data_reporting G cluster_input Input Data cluster_analysis Analysis cluster_output Output Parameters plasma_conc Plasma Concentration vs. Time Data nca Non-Compartmental Analysis (NCA) plasma_conc->nca ca Compartmental Analysis (Optional) plasma_conc->ca dose Dose Administered dose->nca dose->ca cmax Cmax nca->cmax tmax Tmax nca->tmax auc AUC nca->auc cl Clearance (Cl) nca->cl vd Volume of Distribution (Vd) nca->vd t_half Half-life (t1/2) nca->t_half f Bioavailability (F) nca->f ca->cmax ca->tmax ca->auc ca->cl ca->vd ca->t_half ca->f G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Droxinavir This compound Oxidation Oxidation (e.g., via CYP450) Droxinavir->Oxidation Glucuronidation Glucuronidation (e.g., via UGTs) Droxinavir->Glucuronidation Excretion Excretion (Biliary/Renal) Droxinavir->Excretion Unchanged Oxidation->Glucuronidation Oxidation->Excretion Glucuronidation->Excretion

References

Application Notes and Protocols for Oral Bioavailability Studies of Droxinavir Hydrochloride in Primates

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific studies on the oral bioavailability of "Droxinavir Hydrochloride" in primates were found in the public domain. The following application note and protocol is a representative guide based on established methodologies for conducting oral bioavailability studies of antiviral compounds in non-human primates. This document is intended for researchers, scientists, and drug development professionals.

Introduction

The determination of oral bioavailability (%F) is a critical step in the preclinical development of any new chemical entity intended for oral administration.[1] It defines the fraction of an administered dose of unchanged drug that reaches the systemic circulation.[2] Non-human primates, particularly cynomolgus monkeys, are frequently used in these studies due to their physiological and gastrointestinal similarities to humans, making them a valuable model for predicting human pharmacokinetics.[3][4]

This document provides a detailed protocol for conducting a single-dose oral bioavailability study of a hypothetical antiviral agent, this compound, in cynomolgus monkeys. The protocol covers animal selection, study design, dosing, sample collection, bioanalytical methodology, and data analysis.

Experimental Protocols

Animal Model and Housing
  • Species: Cynomolgus monkey (Macaca fascicularis).

  • Sex: Male (or female, but should be consistent across the study).

  • Number of Animals: A minimum of 4-6 animals are recommended to ensure statistical power.[5]

  • Housing: Animals should be housed individually in stainless steel cages equipped for overnight urine and feces collection.[5] Standard environmental conditions (12-hour light/dark cycle, controlled temperature and humidity) must be maintained.

  • Acclimatization: Animals should be acclimatized to the housing facilities and study procedures (e.g., restraint) for at least one week prior to the study initiation.

  • Diet: A standard primate diet is provided, and animals are typically fasted overnight before dosing.[6] Water is provided ad libitum.

Study Design

A crossover study design is recommended to minimize inter-animal variability.[6] In this design, each animal serves as its own control.

  • Phase 1: Administer this compound intravenously (IV) to all animals.

  • Washout Period: A washout period of at least 7-10 half-lives of the drug is required between phases to ensure complete clearance.

  • Phase 2: Administer this compound orally (PO) to the same animals.

Drug Formulation and Administration
  • Intravenous (IV) Formulation: this compound should be dissolved in a sterile, biocompatible vehicle suitable for IV injection (e.g., saline, 5% dextrose in water). The final concentration should allow for a low-volume bolus injection (e.g., 1-2 mL/kg).

  • Oral (PO) Formulation: For oral administration, the drug can be dissolved or suspended in a suitable vehicle (e.g., water, 0.5% methylcellulose). The formulation should be prepared fresh on the day of dosing.

  • Dose Levels: The dose should be selected based on prior toxicology and efficacy studies. A typical dose for a preclinical pharmacokinetic study might be in the range of 10-30 mg/kg.[6]

  • Administration:

    • IV: A single bolus dose is administered via a saphenous or cephalic vein.[6]

    • PO: The dose is administered via oral gavage to ensure the entire dose is delivered.[7]

Sample Collection
  • Blood Sampling: Serial blood samples (approx. 1 mL) are collected into tubes containing an appropriate anticoagulant (e.g., EDTA).

    • Timepoints: Pre-dose (0 hr), and at 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Processing: Plasma is harvested by centrifugation (e.g., 1500 x g for 10 minutes at 4°C) within 30 minutes of collection and stored frozen at -70°C or below until analysis.[6]

  • Urine and Feces Collection (Optional): For excretion and mass balance studies, urine and feces can be collected over 24 or 48 hours post-dose.[5]

Bioanalytical Method: LC-MS/MS

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying drug concentrations in plasma due to its high sensitivity and specificity.[8][9]

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Aliquot a small volume of plasma (e.g., 50 µL).[8]

    • Add an internal standard (preferably a stable isotope-labeled version of the drug).[10]

    • Perform protein precipitation by adding a solvent like acetonitrile. Vortex and centrifuge to pellet the precipitated proteins.[10]

    • Alternatively, use solid-phase extraction (SPE) for cleaner samples.[8]

    • Transfer the supernatant to an autosampler vial for injection.

  • LC-MS/MS Conditions:

    • Chromatography: Use a suitable column (e.g., C18 for reversed-phase or HILIC for polar compounds) to achieve separation from endogenous matrix components.[11]

    • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize parent-to-product ion transitions for both this compound and the internal standard.

  • Method Validation: The bioanalytical method must be validated according to regulatory guidelines (e.g., US FDA) for linearity, accuracy, precision, selectivity, recovery, and stability.[12]

Data Presentation and Analysis

Pharmacokinetic Parameters

Non-compartmental analysis (NCA) is used to determine the key pharmacokinetic (PK) parameters from the plasma concentration-time data.[13]

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): The total drug exposure over time, calculated using the linear trapezoidal rule.[13]

  • t½ (Half-life): The time required for the plasma concentration to decrease by half.

  • CL (Clearance): The volume of plasma cleared of the drug per unit time.

  • Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

Bioavailability Calculation

Absolute oral bioavailability (F) is calculated using the dose-normalized AUC values from the IV and oral phases.[2][14]

F (%) = (AUCoral / Doseoral) / (AUCIV / DoseIV) * 100

Summary of Quantitative Data

The following table presents a template with hypothetical data for this compound.

ParameterUnitsIV Administration (10 mg/kg)PO Administration (30 mg/kg)
Cmaxng/mL25001800
Tmaxh0.0831.0
AUC(0-last)ngh/mL45008100
AUC(0-inf)ngh/mL46508450
h3.54.2
Oral Bioavailability (F) % N/A 60.6%

Mandatory Visualizations

G cluster_pre Pre-Study Phase cluster_iv Phase 1: IV Dosing cluster_washout Washout cluster_po Phase 2: Oral Dosing cluster_post Post-Study Phase acclimatize Animal Acclimatization (≥ 7 days) fasting Overnight Fasting acclimatize->fasting iv_dose IV Bolus Dose (10 mg/kg) fasting->iv_dose iv_sample Serial Blood Sampling (0-24h) iv_dose->iv_sample washout Washout Period (≥ 7 half-lives) iv_sample->washout bioanalysis Plasma Sample Analysis (LC-MS/MS) iv_sample->bioanalysis po_dose Oral Gavage Dose (30 mg/kg) washout->po_dose po_sample Serial Blood Sampling (0-24h) po_dose->po_sample po_sample->bioanalysis pk_analysis Pharmacokinetic Analysis (NCA) bioanalysis->pk_analysis calc Calculate Oral Bioavailability (%F) pk_analysis->calc

Caption: Experimental workflow for a primate oral bioavailability study.

G dose Oral Dose gut_metabolism Gut Wall Metabolism (First-Pass Effect) dose->gut_metabolism Fa (Fraction Absorbed) liver_metabolism Hepatic Metabolism (First-Pass Effect) gut_metabolism->liver_metabolism Fg (Fraction Escaping Gut) systemic_circulation Systemic Circulation (Bioavailable Fraction) liver_metabolism->systemic_circulation Fh (Fraction Escaping Liver)

Caption: Factors influencing oral bioavailability (F = Fa x Fg x Fh).[15]

References

Application Notes and Protocols for In Vivo Studies of Droxinavir Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation and in vivo evaluation of Droxinavir Hydrochloride, a potent HIV protease inhibitor. The following protocols and data are intended to facilitate preclinical research and development of this antiviral agent.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for developing a successful in vivo formulation. While specific experimental data for this compound is not widely published, the following table summarizes key parameters for consideration based on typical characteristics of poorly soluble active pharmaceutical ingredients (APIs).

PropertyAnticipated Value/CharacteristicImplication for Formulation
Aqueous Solubility PoorRequires solubilization techniques such as co-solvents, surfactants, or amorphous solid dispersions.
LogP HighSuggests good membrane permeability but also contributes to poor aqueous solubility.
Stability Potential for degradation under certain pH and temperature conditions.Stability studies are essential to determine optimal storage and formulation conditions.
Physical Form Crystalline solidMay require conversion to an amorphous form to enhance dissolution and bioavailability.

Recommended In Vivo Formulation

For initial in vivo screening studies in rodents, a clear solution or a stable suspension is often preferred for accurate dosing. A common vehicle for poorly soluble compounds is a mixture of solvents and surfactants.

Vehicle Composition

A widely used formulation vehicle for compounds with properties similar to this compound is a combination of DMSO, PEG300, Tween 80, and a buffered saline solution.

ComponentPercentage (v/v)Purpose
DMSO 5-10%Initial solubilizing agent.
PEG300 30-40%Co-solvent to maintain solubility.
Tween 80 5-10%Surfactant to improve wetting and prevent precipitation.
Saline/PBS 40-60%Vehicle to bring the formulation to the final volume and maintain physiological pH.
Preparation Protocol

This protocol describes the preparation of a 10 mg/mL stock solution of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Weigh the required amount of this compound powder and place it in a sterile conical tube.

  • Add the required volume of DMSO to the tube.

  • Vortex the mixture until the powder is completely dissolved. Gentle heating in a water bath (37°C) may be applied if necessary.

  • Add the required volume of PEG300 to the solution and vortex until homogeneous.

  • Add the required volume of Tween 80 and vortex thoroughly.

  • Slowly add the PBS to the mixture while vortexing to reach the final desired concentration.

  • Visually inspect the solution for any precipitation. If the solution is clear, it is ready for use. If precipitation occurs, optimization of the vehicle composition may be necessary.

Example Calculation for a 10 mg/kg Dose in a 25g Mouse (0.2 mL dose volume):

  • Required Concentration: (10 mg/kg) / (10 mL/kg dose volume) = 1 mg/mL

  • To prepare 10 mL of a 1 mg/mL solution:

    • 10 mg of this compound

    • 0.5 mL DMSO (5%)

    • 3.0 mL PEG300 (30%)

    • 0.5 mL Tween 80 (5%)

    • 6.0 mL PBS (60%)

Experimental Protocols

Oral Gavage Administration in Rodents

Oral gavage is a standard method for precise oral administration of compounds in preclinical animal studies.

Materials:

  • Prepared this compound formulation

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge for mice, 16-18 gauge for rats)

  • Syringes

  • Animal scale

Procedure:

  • Weigh the animal to determine the correct dosing volume. The maximum recommended oral gavage volume for mice is 10 mL/kg and for rats is 10-20 mL/kg.[1]

  • Properly restrain the animal. For mice, this can be achieved by scruffing the neck to immobilize the head.[2]

  • Measure the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach without causing perforation.[1][3]

  • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.[1][2]

  • Once the needle is in the correct position, slowly administer the formulation.

  • After administration, gently remove the needle in the same path it was inserted.

  • Monitor the animal for at least 10-15 minutes post-dosing for any signs of distress, such as labored breathing.[4]

G cluster_prep Formulation Preparation cluster_admin Oral Gavage Administration cluster_pk Pharmacokinetic Analysis weigh Weigh Droxinavir HCl dissolve Dissolve in DMSO weigh->dissolve add_peg Add PEG300 dissolve->add_peg add_tween Add Tween 80 add_peg->add_tween add_pbs Add PBS add_tween->add_pbs weigh_animal Weigh Animal add_pbs->weigh_animal Formulation Ready restrain Restrain Animal weigh_animal->restrain insert_needle Insert Gavage Needle restrain->insert_needle administer Administer Formulation insert_needle->administer monitor Monitor Animal administer->monitor blood_collection Blood Sample Collection administer->blood_collection Post-Dosing plasma_separation Plasma Separation blood_collection->plasma_separation lcms_analysis LC-MS/MS Analysis plasma_separation->lcms_analysis pk_parameters Determine PK Parameters lcms_analysis->pk_parameters

Experimental workflow for in vivo evaluation of this compound.

Pharmacokinetic Study Design

A typical single-dose pharmacokinetic study in rodents involves the following steps:

  • Animal Model: Select a suitable rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice).

  • Dose Groups: Include a vehicle control group and at least one dose group for this compound.

  • Administration: Administer the formulation via oral gavage.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Blood is typically collected via tail vein, saphenous vein, or terminal cardiac puncture.

  • Plasma Processing: Process the blood samples to separate plasma.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate key pharmacokinetic parameters.

Pharmacokinetic ParameterDescription
Cmax Maximum plasma concentration.
Tmax Time to reach maximum plasma concentration.
AUC Area under the plasma concentration-time curve, representing total drug exposure.
t1/2 Elimination half-life.
Bioavailability (%F) The fraction of the administered dose that reaches systemic circulation.

Mechanism of Action and Signaling Pathway

This compound is an inhibitor of the HIV protease, an enzyme essential for the viral life cycle. By blocking the protease, this compound prevents the cleavage of viral polyproteins into mature, functional proteins, thereby halting the production of infectious virions.

Furthermore, some HIV protease inhibitors have been shown to exert off-target effects on cellular signaling pathways. One such pathway is the PI3K/Akt signaling cascade, which is often dysregulated in various diseases, including cancer. Inhibition of this pathway can lead to decreased cell survival and proliferation.

HIV_Lifecycle cluster_cell Host Cell HIV_Virion HIV Virion Binding 1. Binding and Fusion HIV_Virion->Binding Reverse_Transcription 2. Reverse Transcription Binding->Reverse_Transcription Integration 3. Integration Reverse_Transcription->Integration Transcription_Translation 4. Transcription & Translation Integration->Transcription_Translation Assembly 5. Assembly Transcription_Translation->Assembly Budding 6. Budding Assembly->Budding Maturation 7. Maturation Budding->Maturation Infectious_Virion Infectious Virion Maturation->Infectious_Virion Droxinavir Droxinavir HCl Protease HIV Protease Droxinavir->Protease Inhibits Akt Akt Droxinavir->Akt Inhibits (Potential Off-Target) Protease->Maturation Required for PI3K PI3K PI3K->Akt Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream

Mechanism of action of this compound on the HIV life cycle and its potential off-target effect on the PI3K/Akt signaling pathway.

Conclusion

These application notes provide a foundational framework for the in vivo investigation of this compound. The suggested formulation and experimental protocols are based on established methodologies for poorly soluble compounds. Researchers are encouraged to optimize these protocols based on their specific experimental needs and to conduct thorough characterization of the physicochemical and pharmacokinetic properties of this compound to advance its preclinical development.

References

Application Note: Assessment of Droxinavir Hydrochloride Cytotoxicity in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides a comprehensive guide for evaluating the cytotoxic effects of Droxinavir Hydrochloride on primary cells. Primary cells, being directly isolated from tissues, offer a more physiologically relevant model for toxicological studies compared to immortalized cell lines.[1] This application note details the protocols for primary cell culture, preparation of this compound, and subsequent cytotoxicity assessment using lactate dehydrogenase (LDH) and MTT assays. Additionally, a protocol for apoptosis detection via Annexin V-FITC/PI staining is included to elucidate the mechanism of cell death.

Note on Compound Name: Initial literature searches for "this compound" did not yield a definitive match. However, "Drotaverine Hydrochloride," a phosphodiesterase-4 (PDE4) inhibitor, is a known compound with studied cytostatic and cytotoxic effects.[2][3] This document will proceed under the assumption that "this compound" refers to a compound with a similar mechanism of action to Drotaverine Hydrochloride, a PDE4 inhibitor. The provided protocols are designed to be broadly applicable for testing the cytotoxicity of such a compound.

Principle of the Assays

  • LDH Assay: This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage, which is an indicator of cytotoxicity.[4][5][6]

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Annexin V-FITC/PI Apoptosis Assay: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[3]

Experimental Protocols

1. Primary Cell Culture

Primary cells are sensitive and have a finite lifespan, requiring careful handling.[7]

  • Cell Thawing: Rapidly thaw the cryopreserved primary cells in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium. Centrifuge at a low speed (e.g., 100-200 x g) for 5-10 minutes to pellet the cells.

  • Cell Seeding: Resuspend the cell pellet in fresh, pre-warmed complete growth medium and perform a cell count using a hemocytometer or an automated cell counter. Seed the cells into appropriate culture vessels (e.g., 96-well plates for cytotoxicity assays) at a predetermined optimal density.

  • Cell Maintenance: Culture the cells in a humidified incubator at 37°C with 5% CO2.[2] Monitor the cells daily for confluence and morphology. It is recommended to use primary cells at a low passage number for experiments to ensure physiological relevance.[3]

2. Preparation of this compound Stock Solution

  • Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO or sterile PBS).

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Prepare serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations for the experiment. Ensure the final solvent concentration in the culture medium is consistent across all wells and does not exceed a level that is toxic to the cells (typically <0.1%).

3. LDH Cytotoxicity Assay

  • Seed primary cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and vehicle control for the desired exposure time (e.g., 24, 48, 72 hours).[4]

  • Include the following controls on each plate:[6]

    • No-Cell Control: Medium only for background absorbance.

    • Vehicle-Only Control: Cells treated with the same concentration of the solvent used to dissolve the drug.

    • Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) to induce 100% cell death.[5]

  • After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.[4]

  • Add the LDH reaction mixture to each well according to the manufacturer's instructions.

  • Incubate the plate in the dark at room temperature for the recommended time.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Sample Absorbance - Vehicle Control Absorbance) / (Maximum LDH Release Absorbance - Vehicle Control Absorbance)] * 100

4. MTT Cell Viability Assay

  • Seed and treat the cells as described for the LDH assay.

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Carefully remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) with a reference wavelength (e.g., 630 nm) using a microplate reader.

  • Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

5. Annexin V-FITC/PI Apoptosis Assay

  • Seed cells in a larger format (e.g., 6-well plate) and treat with this compound.

  • Harvest the cells by trypsinization (for adherent cells) and collect any floating cells from the supernatant.

  • Wash the cells with cold PBS and resuspend them in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour. The cell populations will be distinguished as follows:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Data Presentation

Quantitative data should be summarized in tables for clear comparison. The following are example tables for presenting cytotoxicity and cell viability data.

Table 1: Cytotoxicity of this compound on Primary Human Hepatocytes (LDH Assay)

Concentration (µM)% Cytotoxicity (24h)% Cytotoxicity (48h)% Cytotoxicity (72h)
Vehicle Control0.0 ± 0.50.0 ± 0.60.0 ± 0.4
12.1 ± 0.85.3 ± 1.18.9 ± 1.5
108.5 ± 1.215.7 ± 2.025.4 ± 2.8
5020.3 ± 2.545.1 ± 3.160.2 ± 4.0
10041.8 ± 3.070.6 ± 4.585.3 ± 5.1
25065.2 ± 4.192.3 ± 3.898.1 ± 2.9

Data are presented as mean ± standard deviation (n=3).

Table 2: Viability of Primary Human Umbilical Vein Endothelial Cells (HUVECs) after this compound Treatment (MTT Assay)

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
Vehicle Control100.0 ± 4.2100.0 ± 3.8100.0 ± 4.5
198.2 ± 3.594.1 ± 3.289.5 ± 4.0
1090.7 ± 2.882.3 ± 2.571.8 ± 3.1
5075.4 ± 3.151.9 ± 2.938.6 ± 2.7
10055.1 ± 2.528.4 ± 2.114.2 ± 1.9
25030.6 ± 2.08.1 ± 1.54.5 ± 1.1

Data are presented as mean ± standard deviation (n=3).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assays cluster_analysis Data Analysis PC Primary Cell Culture Treat Cell Treatment with Droxinavir HCl PC->Treat DC Droxinavir HCl Preparation DC->Treat LDH LDH Assay Treat->LDH MTT MTT Assay Treat->MTT Apoptosis Apoptosis Assay Treat->Apoptosis DA Data Analysis & Interpretation LDH->DA MTT->DA Apoptosis->DA

Caption: Experimental workflow for assessing this compound cytotoxicity.

Proposed Signaling Pathway for PDE4 Inhibitor-Induced Cytotoxicity

signaling_pathway Drox Droxinavir HCl (PDE4 Inhibitor) PDE4 PDE4 Drox->PDE4 Inhibition cAMP ↑ cAMP PDE4->cAMP Degradation PKA PKA cAMP->PKA Activation p53 ↑ p53 PKA->p53 p21 ↑ p21 p53->p21 Apoptosis Apoptosis p53->Apoptosis G1_arrest G1/G0 Cell Cycle Arrest p21->G1_arrest

Caption: Proposed signaling pathway for PDE4 inhibitor-induced cytotoxicity.

References

Application Notes and Protocols for In Vitro Resistance Selection of HIV-1 Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive framework for the in vitro selection and characterization of drug-resistant HIV-1 variants against protease inhibitors. Due to the limited publicly available data on Droxinavir Hydrochloride, an investigational compound whose development was discontinued, this document presents a generalized protocol applicable to a hypothetical HIV-1 protease inhibitor, referred to herein as "Antiviral-X." The methodologies described herein are based on established principles of antiviral resistance studies and are intended to serve as a template for researchers. The protocols cover long-term, dose-escalation resistance selection in cell culture, genotypic analysis of emergent mutations, and phenotypic characterization of resistant viruses.

Introduction

The emergence of drug resistance is a significant challenge in the long-term efficacy of antiviral therapies. For HIV-1, the high mutation rate of the reverse transcriptase and protease enzymes can lead to the selection of viral variants with reduced susceptibility to inhibitors. The in vitro selection of drug-resistant mutants is a critical preclinical step in the development of new antiviral agents. This process allows for the identification of potential resistance pathways, characterization of specific mutations that confer resistance, and assessment of cross-resistance to other drugs in the same class.

This document outlines a robust methodology for the selection and analysis of HIV-1 variants resistant to a novel protease inhibitor, "Antiviral-X."

Signaling Pathway of HIV-1 Protease and Inhibition

HIV-1 protease is a viral enzyme essential for the cleavage of Gag and Gag-Pol polyproteins into mature, functional proteins required for the production of infectious virions. Inhibition of this enzyme results in the release of immature, non-infectious viral particles.

HIV_Protease_Pathway cluster_virus HIV-1 Virion cluster_protease Viral Maturation Gag_Pol Gag-Pol Polyprotein HIV_Protease HIV-1 Protease Gag_Pol->HIV_Protease Cleavage Mature_Proteins Mature Viral Proteins (e.g., p24, RT, IN) HIV_Protease->Mature_Proteins NonInfectious_Virion Non-Infectious Virion HIV_Protease:s->NonInfectious_Virion:n Infectious_Virion Infectious Virion Mature_Proteins->Infectious_Virion Antiviral_X Antiviral-X (Protease Inhibitor) Antiviral_X->HIV_Protease Inhibition

Caption: HIV-1 Protease Inhibition by Antiviral-X.

Experimental Protocols

Materials and Reagents
  • Cell Line: MT-4 cells (or other suitable T-lymphoid cell line, e.g., C8166)

  • Virus: HIV-1 laboratory strain (e.g., IIIB, NL4-3)

  • Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Antiviral Agent: Antiviral-X (stock solution in DMSO)

  • Control Inhibitor: A known HIV-1 protease inhibitor (e.g., Darunavir, Lopinavir)

  • Reagents for Virus Titration: p24 antigen ELISA kit

  • Reagents for Genotypic Analysis: Viral RNA extraction kit, RT-PCR primers for the protease gene, sequencing reagents.

  • Reagents for Phenotypic Analysis: Recombinant virus assay kits.

Workflow for In Vitro Resistance Selection

Resistance_Selection_Workflow Start Start: Wild-Type HIV-1 Stock Infect_Cells Infect MT-4 Cells at Low MOI (0.01) Start->Infect_Cells Add_Drug Culture with Escalating Concentrations of Antiviral-X (starting at IC50) Infect_Cells->Add_Drug Monitor_CPE Monitor for Viral Cytopathic Effect (CPE) and p24 Production Add_Drug->Monitor_CPE Virus_Breakthrough Virus Breakthrough? Monitor_CPE->Virus_Breakthrough Virus_Breakthrough->Monitor_CPE No Harvest_Supernatant Harvest Virus Supernatant Virus_Breakthrough->Harvest_Supernatant Yes Passage_Virus Passage Virus to Fresh Cells Harvest_Supernatant->Passage_Virus Genotypic_Analysis Genotypic Analysis: Sequencing of Protease Gene Harvest_Supernatant->Genotypic_Analysis Phenotypic_Analysis Phenotypic Analysis: Determine IC50 of Resistant Virus Harvest_Supernatant->Phenotypic_Analysis Increase_Drug_Conc Increase Drug Concentration (2-3 fold) Increase_Drug_Conc->Add_Drug Passage_Virus->Increase_Drug_Conc End End: Characterized Resistant Virus Genotypic_Analysis->End Phenotypic_Analysis->End

Caption: Experimental Workflow for Resistance Selection.

Protocol for Resistance Selection
  • Determine the IC50 of Antiviral-X: Perform a standard antiviral assay to determine the 50% inhibitory concentration (IC50) of Antiviral-X against the wild-type HIV-1 strain in MT-4 cells.

  • Initiate Selection Cultures: Seed MT-4 cells in a 24-well plate. Infect the cells with the wild-type HIV-1 strain at a low multiplicity of infection (MOI) of 0.01.

  • Drug Application: Add Antiviral-X to the cultures at a starting concentration equal to the IC50. Also, set up a control culture with no drug.

  • Monitoring: Incubate the cultures and monitor for signs of viral replication, such as cytopathic effect (CPE) and p24 antigen production in the supernatant, every 3-4 days.

  • Passaging: When viral breakthrough is observed in the drug-treated wells (i.e., p24 levels are comparable to the early stages of the no-drug control), harvest the cell-free supernatant.

  • Dose Escalation: Use the harvested virus to infect fresh MT-4 cells, and increase the concentration of Antiviral-X by 2- to 3-fold.

  • Repeat Cycles: Repeat the process of infection, monitoring, and passaging with escalating drug concentrations for at least 20-30 passages or until a high level of resistance is achieved (e.g., >100-fold increase in IC50).

  • Sample Collection: At key passages where a significant increase in viral replication is observed, collect supernatant for genotypic and phenotypic analysis.

Genotypic Analysis
  • RNA Extraction: Extract viral RNA from the culture supernatants using a commercial viral RNA extraction kit.

  • RT-PCR: Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the HIV-1 protease gene.

  • Sequencing: Sequence the amplified PCR product using Sanger sequencing or next-generation sequencing (NGS) to identify mutations.

  • Sequence Analysis: Compare the nucleotide and amino acid sequences of the protease gene from the resistant variants to the wild-type sequence to identify mutations.

Phenotypic Analysis
  • Recombinant Virus Generation: Clone the amplified protease gene containing the identified mutations into a standard HIV-1 laboratory vector.

  • Virus Production: Transfect the recombinant vector into a suitable cell line to produce viral stocks.

  • Susceptibility Testing: Determine the IC50 of Antiviral-X and other protease inhibitors against the recombinant viruses expressing the resistance mutations.

  • Fold Change Calculation: Calculate the fold change in IC50 for the mutant virus relative to the wild-type virus. A fold change greater than 2.5 is typically considered significant.

Data Presentation

Quantitative data from the phenotypic analysis should be presented in a clear and structured format.

Table 1: Antiviral Activity of Antiviral-X against Resistant HIV-1 Variants

Virus IsolateProtease MutationsIC50 (nM) ± SDFold Change in IC50
Wild-TypeNone1.5 ± 0.31.0
Passage 10 VariantV82A12.8 ± 2.18.5
Passage 20 VariantV82A, I54V55.2 ± 6.736.8
Passage 30 VariantV82A, I54V, L90M180.5 ± 15.3120.3

Table 2: Cross-Resistance Profile of Selected Mutants

Virus IsolateProtease MutationsAntiviral-X Fold ChangeDarunavir Fold ChangeLopinavir Fold Change
Wild-TypeNone1.01.01.0
P30-V82A/I54V/L90MV82A, I54V, L90M120.35.225.6

Conclusion

The protocols detailed in these application notes provide a systematic approach to the in vitro selection and characterization of HIV-1 resistance to a novel protease inhibitor. By identifying key resistance mutations and understanding the cross-resistance profile, researchers can gain valuable insights into the durability of new antiviral compounds and inform strategies for their clinical development. It is crucial to adapt these generalized protocols to the specific characteristics of the antiviral agent and the viral system under investigation.

Troubleshooting & Optimization

Technical Support Center: Droxinavir Hydrochloride Nanoformulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working on the development and enhancement of Droxinavir Hydrochloride nanoformulations. Given that publicly available data on specific this compound nanoformulations is limited, this guide is based on established principles of nanoparticle drug delivery for hydrophobic compounds.

Frequently Asked Questions (FAQs)

Q1: Why is a nanoformulation strategy beneficial for this compound?

A1: this compound, like many HIV protease inhibitors, is expected to have low aqueous solubility.[1] This poor solubility can lead to low bioavailability and suboptimal therapeutic efficacy. Nanoformulations can address these challenges by:

  • Enhancing Solubility and Dissolution Rate: Encapsulating the drug in a nanoparticle matrix can increase its effective solubility and dissolution rate.[2]

  • Improving Bioavailability: By increasing solubility and potentially protecting the drug from premature degradation, nanoformulations can enhance its absorption and bioavailability.[2]

  • Enabling Targeted Delivery: Nanoparticles can be functionalized with targeting ligands to direct the drug to specific cells or tissues, such as HIV-infected cells, potentially reducing off-target side effects.[2][3]

  • Providing Controlled Release: Nanoformulations can be designed for sustained or triggered drug release, which can help maintain therapeutic drug concentrations over a longer period and improve patient compliance.[3]

Q2: What are suitable types of nanoformulations for this compound?

A2: Several types of nanoformulations can be considered for hydrophobic drugs like this compound. The choice depends on the specific experimental goals, desired release profile, and administration route.

Nanoformulation TypeKey AdvantagesKey Disadvantages
Lipid-Based Nanoparticles (e.g., SLNs, NLCs) High biocompatibility, high drug loading for lipophilic drugs, potential for controlled release.Lower drug loading for some molecules, potential for drug expulsion during storage.
Polymeric Nanoparticles (e.g., PLGA) High stability, well-defined controlled release kinetics, established regulatory pathway for some polymers.Potential for polymer-related toxicity, more complex manufacturing process.
Micelles Easy to prepare, small size, can solubilize highly hydrophobic drugs.Lower stability upon dilution, lower drug loading capacity.
Nanosuspensions High drug loading (up to 100%), simple formulation.Prone to aggregation without proper stabilization, may not be suitable for all administration routes.

Q3: What are the critical quality attributes to assess for a this compound nanoformulation?

A3: The following parameters are crucial for characterizing the quality and potential performance of a this compound nanoformulation:

ParameterImportanceTypical Techniques
Particle Size and Polydispersity Index (PDI) Affects stability, cellular uptake, and in vivo fate.Dynamic Light Scattering (DLS)
Zeta Potential Indicates the surface charge and predicts the physical stability of the nanosuspension.Electrophoretic Light Scattering (ELS)
Drug Loading and Encapsulation Efficiency Determines the amount of drug carried by the nanoparticles and the efficiency of the formulation process.HPLC, UV-Vis Spectrophotometry
In Vitro Drug Release Predicts the in vivo performance and release kinetics of the drug from the nanoformulation.Dialysis Bag Method, Sample and Separate Method
Morphology Visual confirmation of particle shape and size.Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM)

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Drug Loading/Encapsulation Efficiency Poor affinity of the drug for the nanoparticle matrix. Drug leakage during the formulation process. Insufficient amount of carrier material.Optimize the drug-to-carrier ratio. Select a carrier material with higher affinity for this compound. Modify the formulation process to minimize drug loss (e.g., optimize homogenization speed, sonication time).
Particle Aggregation/Instability Low absolute value of zeta potential. Inappropriate stabilizer concentration. Incompatible buffer or medium.Increase the zeta potential by adding a charged surfactant or polymer. Optimize the concentration of the stabilizer. Ensure the pH and ionic strength of the dispersion medium are appropriate.
Inconsistent Particle Size (High PDI) Non-uniform mixing during formulation. Suboptimal homogenization or sonication parameters.Ensure uniform mixing of all components. Optimize the energy input during particle size reduction (e.g., homogenization pressure/cycles, sonication amplitude/time).
Rapid Initial Burst Release High amount of drug adsorbed on the nanoparticle surface. Porous or unstable nanoparticle matrix.Optimize the washing steps to remove surface-adsorbed drug. Use a more rigid or cross-linked carrier material. Incorporate a coating layer to control the initial release.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol describes a general method for preparing SLNs using a hot homogenization and ultrasonication technique.

Materials:

  • This compound

  • Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified water

Procedure:

  • Preparation of the Lipid Phase: Melt the lipid at a temperature approximately 5-10°C above its melting point. Add this compound to the molten lipid and stir until a clear solution is obtained.

  • Preparation of the Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.

  • Ultrasonication: Immediately subject the coarse emulsion to high-power probe sonication for 3-5 minutes to reduce the particle size to the nanometer range.

  • Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Purification (Optional): The SLN dispersion can be washed by centrifugation or dialysis to remove excess surfactant and unencapsulated drug.

Protocol 2: Characterization of Particle Size and Zeta Potential

Instrument: Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer.

Procedure:

  • Sample Preparation: Dilute the this compound nanoformulation with purified water or an appropriate buffer to a suitable concentration for measurement (to avoid multiple scattering effects).

  • Particle Size Measurement:

    • Equilibrate the instrument to the desired temperature (e.g., 25°C).

    • Transfer the diluted sample to a disposable cuvette.

    • Perform the DLS measurement to obtain the average particle size (Z-average) and the Polydispersity Index (PDI).

  • Zeta Potential Measurement:

    • Transfer the diluted sample to a zeta potential cell.

    • Apply an electric field and measure the electrophoretic mobility of the particles.

    • The instrument software will calculate the zeta potential based on the electrophoretic mobility.

Protocol 3: In Vitro Drug Release Study

Method: Dialysis bag diffusion technique.

Materials:

  • This compound nanoformulation

  • Dialysis membrane (with an appropriate molecular weight cut-off)

  • Release medium (e.g., Phosphate Buffered Saline (PBS) pH 7.4, with a small amount of a surfactant like Tween® 80 to ensure sink conditions)

Procedure:

  • Preparation: Soak the dialysis membrane in the release medium as per the manufacturer's instructions.

  • Loading: Accurately measure a specific volume of the this compound nanoformulation and place it inside the dialysis bag. Securely close both ends of the bag.

  • Release Study:

    • Place the dialysis bag in a known volume of the release medium, which is maintained at a constant temperature (e.g., 37°C) and stirred continuously.

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample of the release medium.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.

  • Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Data Calculation: Calculate the cumulative percentage of drug released at each time point.

Visualizations

cluster_Challenges Challenges with Conventional Droxinavir HCl Delivery cluster_Nanoformulation Nanoformulation Approach cluster_Solutions Enhanced Delivery Outcomes PoorSolubility Poor Aqueous Solubility Nanoformulation Droxinavir HCl Nanoformulation PoorSolubility->Nanoformulation Addresses LowBioavailability Low Oral Bioavailability LowBioavailability->Nanoformulation Addresses OffTarget Off-Target Side Effects OffTarget->Nanoformulation Addresses EnhancedSolubility Enhanced Solubility Nanoformulation->EnhancedSolubility ImprovedBioavailability Improved Bioavailability Nanoformulation->ImprovedBioavailability TargetedDelivery Targeted Delivery Nanoformulation->TargetedDelivery

Caption: Overcoming Droxinavir HCl delivery challenges with nanoformulations.

Formulation Formulation Development (e.g., Lipid & Surfactant Selection) Optimization Process Optimization (e.g., Homogenization, Sonication) Formulation->Optimization Characterization Physicochemical Characterization (Size, Zeta, Drug Loading) Optimization->Characterization InVitro In Vitro Evaluation (Drug Release, Cell Viability) Characterization->InVitro Stability Stability Assessment Characterization->Stability InVivo In Vivo Studies (Pharmacokinetics, Efficacy) InVitro->InVivo cluster_Replication Viral Replication Cycle HIV_Virus HIV Virus Host_Cell Host Cell (e.g., T-cell) HIV_Virus->Host_Cell Infects Viral_Polyprotein Viral Polyprotein Host_Cell->Viral_Polyprotein Produces HIV_Protease HIV Protease Viral_Polyprotein->HIV_Protease Cleaved by Functional_Proteins Functional Viral Proteins HIV_Protease->Functional_Proteins New_Virions Mature HIV Virions Functional_Proteins->New_Virions Assemble into Droxinavir Droxinavir HCl Droxinavir->HIV_Protease Inhibits

References

Technical Support Center: Overcoming Droxinavir Hydrochloride Precipitation in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming precipitation issues with Droxinavir Hydrochloride in cell culture experiments. Given that this compound is a discontinued investigational HIV protease inhibitor, specific data on its physicochemical properties are limited. The guidance provided is based on the general characteristics of this drug class, which are often poorly soluble in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in the cell culture medium?

A1: Precipitation of this compound is likely due to its low aqueous solubility. Like many HIV protease inhibitors, it is predicted to be a lipophilic compound. When a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into the aqueous environment of cell culture media, the drug's concentration may exceed its solubility limit, causing it to fall out of solution. Other contributing factors can include the pH of the medium, the presence of salts, and interactions with proteins in the serum.

Q2: Can the type of cell culture medium affect this compound solubility?

A2: Yes, different media formulations can impact the solubility of your compound. Media with higher salt concentrations can sometimes reduce the solubility of organic molecules (a "salting-out" effect).[1][2] The pH of the medium is also a critical factor, especially if the compound has ionizable groups.

Q3: Does the concentration of serum (e.g., FBS) in the medium play a role in precipitation?

A3: The effect of serum is complex. Serum proteins, such as albumin, can sometimes bind to hydrophobic drugs, which can either increase their apparent solubility or, in some cases, contribute to the formation of insoluble complexes.[3] The exact effect will depend on the specific properties of this compound and its interaction with these proteins.

Q4: What is the maximum concentration of DMSO I can use in my cell culture experiment?

A4: As a general rule, the final concentration of DMSO in cell culture should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Many researchers aim for concentrations of 0.1% or lower. It is crucial to determine the tolerance of your specific cell line to DMSO by running a vehicle control experiment.

Q5: Are there any alternative solvents to DMSO for preparing my stock solution?

A5: While DMSO is the most common solvent for poorly soluble drugs in cell culture, other options include ethanol, dimethylformamide (DMF), or dimethylacetamide (DMA). However, the toxicity of these solvents to your cells must be carefully evaluated. For any solvent, it is essential to keep the final concentration in the culture medium as low as possible.

Troubleshooting Guide for this compound Precipitation

If you are observing precipitation of this compound in your cell culture experiments, follow this step-by-step guide to identify and resolve the issue.

Step 1: Visual Confirmation and Initial Assessment
  • Microscopic Examination: Visually confirm the presence of precipitate under a microscope. It may appear as crystalline structures, amorphous aggregates, or an oily film.

  • Control Wells: Compare the wells containing this compound to vehicle control wells (medium with the same concentration of solvent, e.g., DMSO). This will help you distinguish drug precipitate from other potential artifacts, such as salt precipitation from the medium itself or cell debris.[1][2]

Step 2: Optimize Stock Solution and Dilution Technique
  • Lower Stock Concentration: High-concentration stock solutions are more prone to causing precipitation upon dilution. Try preparing a lower concentration stock solution of this compound. This will require adding a larger volume to your culture medium, so be mindful of the final solvent concentration.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the cell culture medium.

  • Dilution Method: Add the drug stock solution to the medium while gently vortexing or swirling the tube. This rapid mixing can help to disperse the drug molecules before they have a chance to aggregate and precipitate.

Step 3: Modify the Cell Culture Medium
  • Reduce Serum Concentration: If you suspect that drug-protein interactions are causing precipitation, try reducing the serum concentration in your medium or switching to a serum-free medium for the duration of the drug treatment. Be aware that this may affect cell health and growth.

  • pH Adjustment: The solubility of drugs with ionizable groups can be highly dependent on pH. While altering the pH of cell culture medium can be detrimental to cells, small, carefully controlled adjustments may be possible. This should be approached with caution and is generally not a preferred method.

Step 4: Employ Solubility-Enhancing Excipients

If the above steps do not resolve the precipitation, the use of solubility-enhancing excipients can be explored. These should be tested for cytotoxicity in your cell line before use in an experiment.

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, increasing their aqueous solubility.[4][5][6][7] Beta-cyclodextrins, and particularly their more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[5][8]

  • Surfactants: Non-ionic surfactants with low cellular toxicity, such as Tween® 80 or Pluronic® F-68, can be used at low concentrations to help maintain the drug in solution.[9]

The following table summarizes these strategies:

StrategyDescriptionKey Considerations
Solvent Optimization Use of co-solvents (e.g., DMSO, Ethanol) to prepare a concentrated stock solution.Final solvent concentration should be non-toxic to cells (typically <0.5% for DMSO). The solvent must be compatible with the experimental assay.
pH Adjustment Modifying the pH of the medium to ionize the drug, thereby increasing its solubility.Cell viability can be highly sensitive to pH changes. The physiological relevance of the experiment may be affected.
Use of Cyclodextrins Encapsulation of the hydrophobic drug within the cyclodextrin molecule.Potential for cytotoxicity at higher concentrations. May alter the effective free concentration of the drug.
Use of Surfactants Incorporation of the drug into micelles formed by surfactant molecules.Can affect cell membrane integrity. Potential for interference with certain cellular assays.
Serum Modulation Altering the concentration of serum (e.g., FBS) in the culture medium.Serum proteins can bind to drugs, affecting their solubility and availability. Changes in serum concentration can impact cell growth and physiology.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile, cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 10-40 mM).

  • Gently vortex or sonicate at room temperature until the compound is completely dissolved.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions with Cyclodextrin

  • Prepare a stock solution of a suitable cyclodextrin (e.g., 100 mM HP-β-CD) in sterile water or PBS.

  • In a sterile tube, add the required volume of the this compound stock solution in DMSO.

  • Add the cyclodextrin stock solution to the tube and vortex thoroughly to allow for complex formation. The molar ratio of cyclodextrin to the drug may need to be optimized (e.g., 5:1 or 10:1).

  • Further dilute this complexed solution into your cell culture medium to the final desired concentration.

  • Always include a vehicle control with the same concentration of DMSO and cyclodextrin.

Visualizations

Mechanism of Action and Troubleshooting

The following diagrams illustrate the mechanism of action of HIV protease inhibitors and the logical workflow for troubleshooting precipitation issues.

HIV_Lifecycle Simplified HIV Life Cycle and Action of Protease Inhibitors Integration 3. Integration into Host DNA Transcription 4. Transcription Integration->Transcription Viral DNA transcribed to mRNA Translation 5. Translation Transcription->Translation mRNA translated to viral polyproteins Assembly 6. Assembly Translation->Assembly Polyproteins move to cell surface Budding 7. Budding Assembly->Budding Immature virus buds from cell Maturation 8. Maturation Budding->Maturation Protease cleaves polyproteins Binding 1. Binding and Fusion ReverseTranscription 2. Reverse Transcription (RNA to DNA) Binding->ReverseTranscription ReverseTranscription->Integration ProteaseInhibitor This compound (Protease Inhibitor) ProteaseInhibitor->Maturation BLOCKS

Caption: Action of this compound within the HIV life cycle.[10][11][12][13][14][15][16]

Troubleshooting_Workflow Troubleshooting this compound Precipitation Start Precipitation Observed Confirm 1. Confirm precipitate is drug-related (microscopy, vehicle control) Start->Confirm OptimizeStock 2. Optimize Stock Solution - Lower concentration - Serial dilution - Improve mixing technique Confirm->OptimizeStock CheckMedium 3. Modify Culture Medium - Reduce serum - Test serum-free medium OptimizeStock->CheckMedium Precipitation persists Success Precipitation Resolved OptimizeStock->Success Precipitation resolved UseExcipients 4. Use Solubility Enhancers - Cyclodextrins (e.g., HP-β-CD) - Non-toxic surfactants CheckMedium->UseExcipients Precipitation persists CheckMedium->Success Precipitation resolved UseExcipients->Success Precipitation resolved Failure Re-evaluate Experiment UseExcipients->Failure Precipitation persists

Caption: A step-by-step workflow for troubleshooting precipitation.

Precipitation_Mechanism Conceptual Model of Precipitation in Cell Culture cluster_stock Concentrated Stock Solution cluster_medium Aqueous Cell Culture Medium Stock Droxinavir HCl in DMSO (Soluble) Dilution Dilution Stock->Dilution Medium Water, Salts, Buffers, Nutrients, Serum Proteins Medium->Dilution Precipitate Precipitate Formation (Insoluble Aggregates) Dilution->Precipitate Concentration > Solubility Limit SolubleDrug Soluble Drug (Available to Cells) Dilution->SolubleDrug Concentration < Solubility Limit

Caption: How dilution can lead to precipitation of a lipophilic drug.

References

Technical Support Center: Optimizing Droxinavir Hydrochloride Crystallization for X-ray Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization of Droxinavir Hydrochloride for successful X-ray analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the crystallization of this compound?

A1: The successful crystallization of this compound is primarily influenced by several factors that must be carefully controlled. These include the purity of the sample, the choice of solvent and precipitant, the concentration of the this compound solution, temperature, and pH.[1][2][3] The purity of the protein sample is paramount, with greater than 95% purity being ideal to avoid disruptions in lattice formation.[4] The interplay between these factors determines the supersaturation state of the solution, which is the driving force for crystal nucleation and growth.[3]

Q2: I am not getting any crystals. What are the common reasons for complete crystallization failure?

A2: A complete failure to produce crystals can be attributed to several issues. The concentration of this compound might be too low, preventing the solution from reaching supersaturation. Conversely, if the concentration is too high, it can lead to the formation of amorphous precipitate instead of ordered crystals.[5] The choice of solvent and precipitant system is also critical; if they are not appropriate for this compound, crystallization will not occur. Additionally, ensure that the sample is sufficiently pure, as impurities can inhibit nucleation.[4]

Q3: My experiments are yielding amorphous precipitate instead of crystals. How can I resolve this?

A3: The formation of an amorphous precipitate indicates that the solution has become supersaturated too quickly. To promote crystal growth over precipitation, you should aim to slow down the process. This can be achieved by lowering the concentration of this compound, reducing the precipitant concentration, or changing the temperature to increase solubility and then slowly approaching the supersaturation point.[5] Experimenting with different solvents or employing techniques that allow for slow equilibration, such as vapor diffusion, can also be beneficial.[6][7]

Q4: The crystals I have grown are too small for X-ray diffraction. How can I grow larger crystals?

A4: Growing larger crystals often requires slowing down the crystal growth process to allow for the orderly addition of molecules to the crystal lattice. You can try reducing the rate of supersaturation by lowering the precipitant concentration or by using a finer temperature gradient. Seeding is another powerful technique where microcrystals from a previous experiment are introduced into a fresh, slightly supersaturated solution to encourage the growth of larger, well-ordered crystals.[8][9]

Q5: What is crystal twinning and how can I avoid it?

A5: Crystal twinning occurs when two or more separate crystal lattices grow from the same point, which can complicate X-ray diffraction data analysis.[1] To minimize twinning, it is important to optimize the crystallization conditions to favor the growth of single, well-ordered crystals. This can involve screening a wider range of precipitants and pH conditions, as well as carefully controlling the temperature. Lowering the temperature of the experiment may sometimes help in reducing the likelihood of twinning.[10]

Troubleshooting Guides

Issue 1: No Crystals or Precipitate Observed
Possible Cause Troubleshooting Steps
Sub-optimal Concentration Increase the concentration of this compound in increments.
Inappropriate Solvent/Precipitant Screen a wider range of solvents and precipitants. Consider co-solvents to modify solubility.
Incorrect Temperature Vary the crystallization temperature. Some compounds crystallize better at lower or higher temperatures.[5]
Low Purity Further purify the this compound sample. Techniques like multi-step chromatography can be employed.[4]
Issue 2: Formation of Amorphous Precipitate
Possible Cause Troubleshooting Steps
Concentration Too High Decrease the initial concentration of this compound.
Rapid Supersaturation Slow down the rate of equilibration. In vapor diffusion, use a larger reservoir volume or a lower precipitant concentration.[11]
Incompatible pH Screen a range of pH values. The solubility of hydrochloride salts can be highly pH-dependent.[12]
Agitation or Disturbance Ensure the crystallization setup is in a vibration-free environment.
Issue 3: Small, Needle-like, or Poorly Diffracting Crystals
Possible Cause Troubleshooting Steps
Rapid Nucleation Reduce the number of nucleation events by lowering the supersaturation level.
Sub-optimal Growth Conditions Fine-tune the precipitant concentration and temperature to slow down crystal growth.
Seeding Required Employ microseeding or macroseeding techniques to encourage the growth of larger, single crystals from pre-existing nuclei.[8][9][10]
Crystal Quality Try post-crystallization treatments like dehydration or soaking with stabilizing ligands to improve crystal order and diffraction.[4]

Experimental Protocols

Vapor Diffusion Crystallization

The vapor diffusion method involves equilibrating a drop containing this compound, buffer, and precipitant against a larger reservoir of a higher precipitant concentration.[11]

Methodology:

  • Prepare the Reservoir: Pipette 500 µL of a high-concentration precipitant solution into the reservoir of a crystallization plate well.

  • Prepare the Drop: On a cover slide (for hanging drop) or a micro-bridge (for sitting drop), mix 1 µL of the this compound solution with 1 µL of the reservoir solution.

  • Seal the Well: Seal the well with the cover slide (hanging drop) or clear tape (sitting drop) to create a closed system.

  • Equilibration: Water vapor will slowly diffuse from the drop to the reservoir, increasing the concentration of both the this compound and the precipitant in the drop, leading to supersaturation and crystal formation.[13]

  • Incubation: Incubate the plate at a constant temperature and monitor for crystal growth over several days to weeks.

Microbatch Crystallization

In the microbatch method, the this compound solution and the crystallization reagent are mixed to their final concentrations at the beginning of the experiment.[14][15]

Methodology:

  • Prepare the Mixture: In a microcentrifuge tube, mix the this compound solution with the precipitant solution to the desired final concentrations.

  • Dispense Droplets: Pipette small droplets (e.g., 1-2 µL) of the mixture into the wells of a microbatch plate.

  • Prevent Evaporation: Cover the droplets with a layer of paraffin or silicone oil to prevent evaporation.[16][17][18]

  • Incubation: Store the plate in a stable environment and periodically check for crystal formation.

Seeding

Seeding is used to promote crystal growth when nucleation is a limiting step or to obtain larger crystals.[8][19]

Methodology:

  • Prepare a Seed Stock:

    • Identify a drop containing small crystals of this compound.

    • Using a seeding tool, crush the crystals into microcrystalline fragments.

    • Transfer these fragments into a small volume of a stabilizing solution (typically the mother liquor from the original drop).

  • Introduce Seeds:

    • Prepare a fresh crystallization drop with a slightly lower supersaturation level than what was required for initial crystal formation.

    • Using a fine tool or by transferring a small volume of the seed stock, introduce the microcrystals into the new drop.

  • Incubation and Growth: Incubate the seeded drop under optimized conditions to allow the seeds to grow into larger, well-diffracting crystals.

Quantitative Data Summary

The following tables provide illustrative examples of crystallization conditions for this compound. Optimal conditions should be determined experimentally.

Table 1: Illustrative Vapor Diffusion Screening Conditions

Condition Precipitant Droxinavir HCl Conc. (mg/mL) pH Temperature (°C) Result
120% PEG 3350, 0.2 M Ammonium Sulfate106.520Amorphous Precipitate
215% PEG 3350, 0.1 M Sodium Chloride107.020Small Needles
31.0 M Sodium Citrate157.54Clear Drop
425% MPD, 0.1 M HEPES127.04Single Crystals

Table 2: Illustrative Microbatch Optimization Conditions

Condition Precipitant Droxinavir HCl Conc. (mg/mL) Additive Temperature (°C) Result
122% MPD, 0.1 M HEPES pH 7.012None4Microcrystals
222% MPD, 0.1 M HEPES pH 7.0125% Glycerol4Larger Single Crystals
320% MPD, 0.1 M HEPES pH 7.210None4Fewer, Larger Crystals
424% MPD, 0.1 M HEPES pH 6.814None4Precipitate

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_screening Crystallization Screening cluster_optimization Optimization cluster_analysis Analysis Purification Droxinavir HCl Purification (>95%) Concentration Concentration Determination Purification->Concentration Screening Initial Screening Concentration->Screening Vapor_Diffusion Vapor Diffusion Condition_Tuning Fine-tune Conditions (pH, Conc., Temp.) Vapor_Diffusion->Condition_Tuning Microbatch Microbatch Microbatch->Condition_Tuning Screening->Vapor_Diffusion Screening->Microbatch Seeding Microseeding Condition_Tuning->Seeding Harvesting Crystal Harvesting Seeding->Harvesting XRay X-ray Diffraction Harvesting->XRay

Caption: Workflow for this compound Crystallization.

Troubleshooting_Logic decision decision result result Start Start Experiment Result_Check Crystals Formed? Start->Result_Check Quality_Check Good Quality? Result_Check->Quality_Check Yes Precipitate_Check Precipitate? Result_Check->Precipitate_Check No Optimize Optimize & Seed Quality_Check->Optimize No Success Proceed to X-ray Analysis Quality_Check->Success Yes Adjust_Conc Adjust Concentration and/or Purity Precipitate_Check->Adjust_Conc No Adjust_Conditions Adjust Growth Rate (Temp, Precipitant) Precipitate_Check->Adjust_Conditions Yes Adjust_Conc->Start Adjust_Conditions->Start Optimize->Start

Caption: Troubleshooting Decision Tree for Crystallization.

References

Troubleshooting artifacts in Droxinavir Hydrochloride enzymatic assays

Author: BenchChem Technical Support Team. Date: November 2025

DISCLAIMER: Droxinavir Hydrochloride is a fictional compound. The following technical support information is provided as a detailed, illustrative example based on common principles of enzymatic assays and drug development for educational and demonstrative purposes.

Welcome to the technical support center for this compound enzymatic assays. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and artifacts encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a competitive inhibitor of Viral Protease X (VPX), a key enzyme in the viral replication cycle. It binds to the active site of the enzyme, preventing the cleavage of viral polyproteins and thus inhibiting the maturation of new viral particles.

Q2: What are the recommended storage and handling conditions for this compound?

A2: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term use, a stock solution can be prepared in DMSO and stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles.

Q3: My IC50 values for this compound are inconsistent between experiments. What are the likely causes?

A3: Inconsistent IC50 values can stem from several factors:

  • Reagent Variability: Ensure that the enzyme, substrate, and buffer components are from the same lot or have been cross-validated.

  • Assay Conditions: Minor variations in temperature, pH, or incubation time can significantly impact results.

  • Compound Degradation: Ensure the this compound stock solution has not undergone degradation due to improper storage or multiple freeze-thaw cycles.

  • Pipetting Errors: Inaccurate pipetting, especially for serial dilutions, can lead to significant variability.

Q4: I am observing high background fluorescence in my no-enzyme control wells. What could be the issue?

A4: High background fluorescence can be caused by:

  • Autofluorescence of this compound: At high concentrations, the compound itself may exhibit fluorescence at the detection wavelengths. A compound-only control should be run to assess this.

  • Contaminated Assay Buffer or Plates: Use high-quality, non-fluorescent microplates and ensure all buffer components are free of fluorescent contaminants.

  • Substrate Instability: The fluorescent substrate may be unstable and spontaneously hydrolyze over the course of the assay.

Troubleshooting Guide for Assay Artifacts

Issue 1: Precipitate Formation Upon Compound Addition

  • Observation: A cloudy or particulate substance appears in the wells after adding this compound.

  • Potential Cause: The final concentration of this compound exceeds its solubility limit in the assay buffer. The DMSO concentration from the stock solution may also be too high.

  • Troubleshooting Steps:

    • Verify Solubility: Check the solubility of this compound in the assay buffer.

    • Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in the assay is below 1%.

    • Run a Solubility Test: Perform a serial dilution of the compound in the assay buffer and visually inspect for precipitation.

Issue 2: Time-Dependent Inhibition (Assay Drift)

  • Observation: The calculated inhibitory activity of this compound changes depending on the pre-incubation time with the enzyme.

  • Potential Cause: this compound may be a slow-binding inhibitor, or the enzyme may be losing activity over the course of the assay.

  • Troubleshooting Steps:

    • Perform a Time-Course Experiment: Vary the pre-incubation time of the enzyme with this compound (e.g., 15, 30, 60, 120 minutes) before adding the substrate to determine the optimal pre-incubation time to reach equilibrium.

    • Assess Enzyme Stability: Incubate the enzyme in the assay buffer for the maximum assay duration and measure its activity at different time points to ensure it remains stable.

Experimental Protocols

Protocol 1: VPX Enzymatic Inhibition Assay

This protocol describes a fluorescence-based assay to determine the inhibitory activity of this compound against Viral Protease X (VPX).

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.01% Tween-20.

    • VPX Enzyme Stock: Prepare a 10 µM stock solution of VPX in Assay Buffer.

    • Fluorescent Substrate Stock: Prepare a 1 mM stock of a fluorogenic VPX substrate in DMSO.

    • This compound Stock: Prepare a 10 mM stock solution in 100% DMSO.

  • Assay Procedure:

    • Prepare serial dilutions of this compound in 100% DMSO.

    • Add 1 µL of the this compound dilutions to the wells of a 96-well black, flat-bottom plate.

    • Prepare the enzyme solution by diluting the VPX stock to 2X the final concentration (e.g., 20 nM) in Assay Buffer.

    • Add 50 µL of the 2X enzyme solution to each well.

    • Incubate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Prepare the substrate solution by diluting the substrate stock to 2X the final concentration (e.g., 20 µM) in Assay Buffer.

    • Initiate the reaction by adding 50 µL of the 2X substrate solution to each well.

    • Read the fluorescence (e.g., Ex/Em = 340/490 nm) every minute for 30 minutes in a kinetic plate reader.

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation

Table 1: Effect of pH on this compound IC50

Assay Buffer pHAverage IC50 (nM)Standard Deviation
6.5125.8± 12.3
7.075.2± 8.1
7.552.4± 5.6
8.098.9± 10.5

Table 2: Solubility of this compound in Different Solvents

SolventMaximum Solubility (mg/mL)
Water< 0.1
PBS pH 7.40.5
DMSO> 100
Ethanol15.2

Visualizations

G cluster_0 Viral Replication Cycle cluster_1 Mechanism of Inhibition Polyprotein Viral Polyprotein VPX Viral Protease X (VPX) Polyprotein->VPX Cleavage Site Proteins Mature Viral Proteins VPX->Proteins Catalyzes Cleavage Inactive Inactive VPX-Droxinavir Complex VPX->Inactive Virion New Virion Assembly Proteins->Virion Droxinavir Droxinavir HCl Droxinavir->VPX Binds to Active Site

Caption: Mechanism of this compound inhibition of Viral Protease X.

G start Start Assay Setup prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate) start->prep_reagents prep_compound Prepare Droxinavir HCl Serial Dilutions start->prep_compound add_enzyme Add Enzyme & Pre-incubate prep_reagents->add_enzyme add_compound Add Compound to Plate prep_compound->add_compound add_compound->add_enzyme add_substrate Add Substrate to Initiate Reaction add_enzyme->add_substrate read_plate Kinetic Fluorescence Reading add_substrate->read_plate analyze Calculate Reaction Rates & Determine IC50 read_plate->analyze end_assay End analyze->end_assay

Caption: Experimental workflow for the VPX enzymatic inhibition assay.

G start Inconsistent IC50 Values? check_reagents Check Reagent Lots & Preparation Dates start->check_reagents Reagent Variability? check_conditions Verify Assay Conditions (Temp, pH, Time) start->check_conditions Condition Drift? check_pipetting Review Pipetting Technique & Calibrate Pipettes start->check_pipetting Technical Error? check_compound Assess Compound Stability (Freeze-Thaw Cycles) start->check_compound Compound Degradation? solution_reagents Use Consistent Reagent Lots & Fresh Preparations check_reagents->solution_reagents solution_conditions Standardize All Assay Parameters check_conditions->solution_conditions solution_pipetting Use Calibrated Pipettes & Proper Technique check_pipetting->solution_pipetting solution_compound Aliquot Stock Solutions to Avoid Freeze-Thaw check_compound->solution_compound

Caption: Troubleshooting decision tree for inconsistent IC50 results.

Droxinavir Hydrochloride Stability in Solution: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Droxinavir Hydrochloride. The information addresses common stability issues that may be encountered during experimental procedures.

Disclaimer: Droxinavir is an experimental drug candidate, and extensive public data on its stability is limited. The information provided here is based on the chemical structure of Droxinavir, general knowledge of HIV protease inhibitor stability, and established principles of pharmaceutical chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: Extreme pH values (highly acidic or alkaline) can catalyze the hydrolysis of amide bonds present in the Droxinavir molecule.[1][2][] Many drugs are most stable within a pH range of 4 to 8.[1][]

  • Temperature: Elevated temperatures can accelerate degradation reactions such as hydrolysis and oxidation.[1][][4]

  • Light: Exposure to ultraviolet (UV) or visible light can lead to photolytic degradation.[][4]

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of susceptible functional groups within the molecule.

  • Solvent Composition: The type of solvent and the presence of co-solvents can impact solubility and stability.

Q2: What are the potential degradation pathways for this compound?

A2: Based on the chemical structure of Droxinavir, which contains multiple amide linkages and a secondary alcohol, the following degradation pathways are plausible:

  • Hydrolysis: The amide bonds in the peptide-like backbone of Droxinavir are susceptible to hydrolysis, leading to the cleavage of the molecule into smaller fragments. This can be catalyzed by acidic or basic conditions.

  • Oxidation: The secondary alcohol group and other parts of the molecule could be susceptible to oxidation, especially in the presence of oxidizing agents or upon exposure to light and air.

Q3: What are the recommended storage conditions for this compound solutions?

A3: While specific data for Droxinavir is unavailable, general recommendations for HIV protease inhibitors in solution are as follows.

ParameterRecommended ConditionRationale
Temperature Store at -20°C or -80°C for long-term storage.[5]Minimizes thermal degradation.
Light Protect from light by using amber vials or wrapping containers in foil.Prevents photolytic degradation.
pH Maintain a neutral or slightly acidic pH if possible, avoiding strong acids or bases.Reduces the rate of acid- or base-catalyzed hydrolysis.
Atmosphere For oxygen-sensitive compounds, consider storage under an inert atmosphere (e.g., nitrogen or argon).Prevents oxidative degradation.

Q4: How can I detect the degradation of this compound in my samples?

A4: The most common method for detecting and quantifying drug degradation is High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection. A stability-indicating HPLC method can separate the intact drug from its degradation products.

Troubleshooting Guide

Problem 1: I am observing a loss of this compound concentration in my solution over time.

Possible CauseSuggested Solution
Hydrolysis - Ensure the pH of your solution is within a stable range (typically pH 4-8).[1][] - Avoid storing solutions in highly acidic or basic buffers for extended periods. - If the experimental conditions require extreme pH, prepare the solution fresh and use it immediately.
Thermal Degradation - Store stock solutions and working solutions at appropriate low temperatures (-20°C or -80°C).[5] - Minimize the time that solutions are kept at room temperature or elevated temperatures during experiments. - Avoid repeated freeze-thaw cycles.
Photodegradation - Protect solutions from light at all times by using amber vials or covering containers with aluminum foil. - Conduct experiments under reduced light conditions if possible.
Oxidation - Use de-gassed solvents to prepare solutions. - Consider adding antioxidants to the formulation if compatible with the experimental design. - Store solutions under an inert atmosphere.
Adsorption to Container - Use low-protein-binding tubes and containers. - Evaluate different types of container materials (e.g., polypropylene vs. glass).

Problem 2: I see new peaks appearing in my HPLC chromatogram when analyzing older this compound solutions.

Possible CauseSuggested Solution
Formation of Degradation Products - This is a strong indication of chemical instability. - Characterize the degradation products using mass spectrometry (LC-MS) to understand the degradation pathway. - Implement the solutions from Problem 1 to minimize further degradation. - Develop and validate a stability-indicating HPLC method that can resolve and quantify the parent drug and its major degradants.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

Forced degradation studies are essential for understanding the intrinsic stability of a drug and for developing stability-indicating analytical methods.

Objective: To identify the potential degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with UV or MS detector

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Incubate at room temperature or a slightly elevated temperature for a defined period.

    • At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Keep the mixture at room temperature, protected from light, for a defined period.

    • At various time points, withdraw samples and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Keep an aliquot of the stock solution at an elevated temperature (e.g., 60°C) in the dark.

    • At various time points, withdraw samples and dilute with mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution to a light source (e.g., a photostability chamber with UV and visible light).

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • At various time points, withdraw samples from both the exposed and control solutions and dilute with mobile phase for HPLC analysis.

  • HPLC Analysis: Analyze all samples using a suitable HPLC method. The method should be capable of separating the intact this compound from any degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results & Interpretation prep Prepare Droxinavir HCl Stock Solution acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) base Base Hydrolysis (e.g., 0.1M NaOH, RT) oxid Oxidation (e.g., 3% H₂O₂, RT) therm Thermal Stress (e.g., 60°C, dark) photo Photolytic Stress (UV/Vis light) sampling Sample at Time Points acid->sampling base->sampling oxid->sampling therm->sampling photo->sampling neutralize Neutralize/Quench (if applicable) sampling->neutralize hplc Analyze by Stability-Indicating HPLC-UV/MS neutralize->hplc eval Evaluate Chromatograms for New Peaks & Loss of Parent Drug hplc->eval pathway Identify Degradation Products & Propose Pathways eval->pathway method Confirm Method is Stability-Indicating pathway->method

Caption: Workflow for a forced degradation study.

degradation_pathway cluster_degradation Potential Degradation Products Droxinavir This compound (Intact Molecule) Hydrolysis_P1 Hydrolysis Product 1 (Cleavage at Amide Bond A) Droxinavir->Hydrolysis_P1  H⁺ or OH⁻ (Hydrolysis)   Hydrolysis_P2 Hydrolysis Product 2 (Cleavage at Amide Bond B) Droxinavir->Hydrolysis_P2  H⁺ or OH⁻ (Hydrolysis)   Oxidation_P Oxidation Product (e.g., Ketone at secondary alcohol) Droxinavir->Oxidation_P  [O] (Oxidation)  

Caption: Hypothetical degradation pathways for Droxinavir.

References

Droxinavir Hydrochloride dose-response curve inconsistencies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Droxinavir Hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding dose-response curve inconsistencies that may be observed during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an antiviral compound that functions as an HIV protease inhibitor.[1][2] The HIV protease is a critical enzyme for the lifecycle of the HIV virus, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. By inhibiting this enzyme, this compound prevents the production of infectious viral particles.

Q2: What is a dose-response curve and why is it important?

A dose-response curve is a graphical representation of the relationship between the concentration (dose) of a drug and the magnitude of its biological effect (response).[3] These curves are fundamental in pharmacology for quantifying a drug's potency (e.g., IC50 or EC50), efficacy (the maximum effect), and the slope of the response, which provides insights into the drug's mechanism of action.[3][4]

Q3: What is the expected shape of a this compound dose-response curve?

For an inhibitory compound like this compound, the expected dose-response curve is sigmoidal (S-shaped). As the concentration of the drug increases, the activity of HIV protease (or viral replication) decreases, eventually reaching a plateau at maximum inhibition.

Q4: What are IC50 and Emax?

  • IC50 (Half-maximal inhibitory concentration): This is the concentration of an inhibitor required to reduce the activity of a biological target (like an enzyme) by 50%. It is a common measure of a drug's potency.

  • Emax (Maximum effect): This represents the maximum inhibitory effect of the drug at saturating concentrations.

Troubleshooting Guide for Dose-Response Curve Inconsistencies

Issue 1: High Variability Between Replicates or Assays

Q: My replicate wells show very different results, or my IC50 value changes significantly between experiments. What could be the cause?

A: High variability can stem from several sources. Here are some common factors to investigate:

  • Compound Solubility: this compound may precipitate at higher concentrations, especially in aqueous media. Ensure the compound is fully dissolved in your stock solution (e.g., in DMSO) and does not precipitate when diluted into your assay buffer.

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially during serial dilutions, can introduce significant errors.[5] Calibrate your pipettes regularly and use reverse pipetting for viscous solutions.

  • Cell-Based Assay Health: If using a cell-based assay, ensure cells are healthy, evenly plated, and in the logarithmic growth phase. Variations in cell number or viability can affect the results.

  • Reagent Stability: Ensure all reagents, including the compound, enzyme, substrate, and buffers, are stored correctly and have not expired.

Issue 2: Unexpected Dose-Response Curve Shape

Q: My dose-response curve is flat (no inhibition) or has a very shallow slope.

A: A flat or shallow curve suggests a lack of inhibitory activity or a problem with the assay itself.

  • Inactive Compound: Verify the identity and purity of your this compound sample. The compound may have degraded due to improper storage.

  • Assay Sensitivity: The assay may not be sensitive enough to detect inhibition. Optimize the concentrations of the enzyme and substrate to ensure the assay window (the difference between positive and negative controls) is sufficient.

  • Incorrect Drug Target: Confirm that the protease used in your assay is the correct target for this compound.

Q: My dose-response curve is U-shaped or shows other non-monotonic behavior.

A: Non-monotonic dose-response curves (e.g., U-shaped or inverted U-shaped) can be complex.[6] Possible explanations include:

  • Compound Cytotoxicity: At high concentrations, the compound might be toxic to the cells in a cell-based assay, leading to a decrease in the measured signal that is independent of the intended inhibitory activity. This can sometimes manifest as a "hook" effect or a U-shaped curve.

  • Off-Target Effects: The compound may have secondary targets that are activated or inhibited at different concentration ranges, leading to a complex overall response.

  • Compound Aggregation: At high concentrations, the compound may form aggregates that have different activity profiles than the monomeric form.

Hypothetical Data on this compound Inconsistencies

The following table illustrates a hypothetical scenario where different labs or experimental conditions produce inconsistent IC50 values for this compound. This highlights the importance of standardized protocols.

Parameter Study A Study B Study C
Assay Type Cell-Free (Recombinant HIV-1 Protease)Cell-Based (HIV-1 Infected T-cells)Cell-Free (Recombinant HIV-1 Protease)
Vehicle 1% DMSO0.5% DMSO1% DMSO + 0.01% Triton X-100
IC50 (nM) 15.245.812.5
Slope Factor 1.11.81.0
Emax 98%95%99%

Experimental Protocols

Protocol: In Vitro HIV-1 Protease Inhibition Assay (Cell-Free)

This protocol provides a general framework for determining the dose-response curve of this compound against recombinant HIV-1 protease.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 100 nM).

    • Further dilute these intermediate solutions into the assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).

  • Assay Procedure:

    • Add a fixed amount of recombinant HIV-1 protease to each well of a 96-well plate.

    • Add the diluted this compound or control vehicle (e.g., 1% DMSO in buffer) to the wells.

    • Incubate for a pre-determined time (e.g., 15 minutes) at the optimal temperature for the enzyme.

    • Initiate the reaction by adding a fluorogenic substrate specific for HIV-1 protease.

    • Monitor the fluorescence signal over time using a plate reader. The rate of increase in fluorescence is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Normalize the data by setting the uninhibited control (vehicle only) as 100% activity and a no-enzyme control as 0% activity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50, slope factor, and Emax.

Visualizations

HIV_Protease_Inhibition cluster_virus HIV-infected Cell cluster_inhibition Mechanism of Action Viral RNA Viral RNA Gag-Pol Polyprotein Gag-Pol Polyprotein Viral RNA->Gag-Pol Polyprotein Translation Mature Viral Proteins Mature Viral Proteins Gag-Pol Polyprotein->Mature Viral Proteins Cleavage HIV Protease HIV Protease Gag-Pol Polyprotein->HIV Protease Mediated by Infectious Virus Infectious Virus Mature Viral Proteins->Infectious Virus HIV Protease->Mature Viral Proteins Droxinavir HCl Droxinavir HCl Droxinavir HCl->HIV Protease Inhibits

Caption: Mechanism of HIV protease inhibition by this compound.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Initial Checks cluster_analysis Data Analysis & Further Steps cluster_solution Resolution Start Inconsistent Dose-Response Curve CheckReagents Check Reagent Stability & Purity Start->CheckReagents CheckProtocol Review Protocol & Calculations Start->CheckProtocol CheckEquipment Calibrate Pipettes & Readers Start->CheckEquipment AssayControls Verify Assay Controls (Pos/Neg) CheckReagents->AssayControls Solubility Test Compound Solubility CheckProtocol->Solubility CheckEquipment->AssayControls Optimize Optimize Assay Conditions Solubility->Optimize Cytotoxicity Run Cytotoxicity Assay Cytotoxicity->Optimize AssayControls->Cytotoxicity If cell-based AssayControls->Optimize Standardize Standardize Protocol Optimize->Standardize

Caption: Troubleshooting workflow for inconsistent dose-response curves.

References

Technical Support Center: Enhancing Droxinavir Hydrochloride Permeability in Caco-2 Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals investigating methods to enhance the permeability of Droxinavir Hydrochloride using the Caco-2 cell model. It provides structured troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to address common challenges encountered during these experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during Caco-2 permeability assays with challenging compounds like this compound.

Problem / ObservationPotential Cause(s)Suggested Solution(s)
Low Apparent Permeability (Papp) of this compound 1. Active Efflux: Droxinavir, like many HIV protease inhibitors, is a likely substrate for efflux transporters such as P-glycoprotein (P-gp) and Multidrug Resistance-Associated Proteins (MRPs). 2. Poor Paracellular Transport: The tight junctions of the Caco-2 monolayer inherently restrict the passage of molecules between cells. 3. Low Transcellular Permeability: The intrinsic physicochemical properties of this compound may limit its ability to passively diffuse across the cell membrane.1. Investigate Efflux: Perform bidirectional transport studies (Apical to Basolateral and Basolateral to Apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux. Co-incubate with known efflux pump inhibitors (see Protocol 1). 2. Use Permeability Enhancers: Employ agents that modulate tight junctions, such as sodium caprate or chitosan, to facilitate paracellular transport (see Protocol 2). 3. Address Solubility: Ensure this compound is fully dissolved in the transport buffer. Although specific aqueous solubility data is limited, poor solubility is a common cause of low permeability.
High Variability in Papp Values Between Experiments 1. Inconsistent Monolayer Integrity: Differences in the tightness and health of the Caco-2 cell monolayer. 2. Variable Cell Passage Number: Caco-2 cells can exhibit different transporter expression and barrier functions at different passage numbers. 3. Inconsistent Culture Conditions: Variations in cell seeding density, culture medium composition, or differentiation time (typically 21 days).1. Monitor TEER: Measure Transepithelial Electrical Resistance (TEER) before and after each experiment. Only use monolayers with consistent and robust TEER values (typically >300 Ω·cm²). 2. Standardize Passage Number: Use Caco-2 cells within a narrow and consistent passage number range for all comparative experiments. 3. Standardize Culture Protocol: Adhere to a strict, standardized protocol for cell seeding, feeding schedule, and the 21-day differentiation period.
Significant Drop in TEER Values Unrelated to Enhancers 1. Compound Cytotoxicity: this compound itself may be toxic to the Caco-2 cells at the tested concentration. 2. Solvent Cytotoxicity: The solvent used to dissolve the compound (e.g., DMSO) may be at a concentration that compromises membrane integrity. 3. Mechanical Disruption: Physical disturbance of the monolayer during pipetting or handling.1. Assess Compound Cytotoxicity: Perform a preliminary cytotoxicity assay (e.g., MTT, LDH release) with this compound at the intended experimental concentration. 2. Control Solvent Concentration: Ensure the final concentration of any organic solvent in the transport buffer is low and non-toxic (typically ≤1% for DMSO). 3. Careful Handling: Use wide-bore pipette tips and gentle aspiration/dispensing techniques to avoid disturbing the cell monolayer.
Permeability Enhancer Shows No Effect or Inconsistent Results 1. Suboptimal Concentration: The enhancer concentration may be too low to be effective or too high, leading to cytotoxicity that confounds the results. 2. Incorrect pH or Buffer Conditions: The activity of certain enhancers (e.g., chitosan) is highly dependent on pH. 3. Transient Effects: The tight junction opening effect of some enhancers is reversible and may be missed if sampling times are not optimized.1. Optimize Enhancer Concentration: Perform a dose-response experiment to identify the optimal concentration of the enhancer that maximizes permeability without causing significant cytotoxicity. 2. Verify Buffer Conditions: Ensure the pH and ionic composition of the transport buffer are appropriate for the chosen enhancer. 3. Conduct a Time-Course Experiment: Evaluate permeability at multiple time points after enhancer addition to identify the window of maximum effect.

Frequently Asked Questions (FAQs)

Q1: What is a typical Papp value for a poorly permeable compound in a Caco-2 assay? A1: The apparent permeability (Papp) coefficient is generally used to classify compounds as follows:

  • Low Permeability: Papp < 1.0 x 10-6 cm/s

  • Moderate Permeability: Papp between 1.0 x 10-6 and 1.0 x 10-5 cm/s

  • High Permeability: Papp > 1.0 x 10-5 cm/s this compound, as a likely P-gp substrate, is expected to exhibit low intrinsic Papp in the absorptive (apical-to-basolateral) direction.

Q2: How do I confirm my Caco-2 monolayer is intact and suitable for a permeability experiment? A2: Monolayer integrity should be verified using two complementary methods:

  • Paracellular Marker Leakage: Co-incubate the monolayer with a fluorescent, low-permeability marker such as Lucifer Yellow or FITC-dextran. The passage of this marker across the monolayer should be minimal in control wells, confirming the integrity of the tight junctions.

Q3: What are the primary mechanisms by which permeability enhancers increase drug transport? A3: Permeability enhancers primarily act via two routes:

  • Paracellular Route: These enhancers transiently open the tight junctions between adjacent cells, allowing molecules to pass through the intercellular space. This often involves the rearrangement of key tight junction proteins like claudins, occludin, and ZO-1, as well as the associated actin cytoskeleton.

  • Transcellular Route: Some enhancers can fluidize the cell membrane, making it easier for drugs to pass directly through the cells. Additionally, some compounds can act as inhibitors of efflux pumps like P-gp, which increases the net intracellular concentration and subsequent transport across the cell.

Q4: How do I select an appropriate permeability enhancer for this compound? A4: The choice depends on the experimental goal.

  • To overcome paracellular restriction, consider enhancers that modulate tight junctions, such as sodium caprate or chitosan .

  • To overcome efflux, use a specific efflux pump inhibitor like verapamil for P-gp.

  • It is critical to first establish a cytotoxicity profile for any enhancer in your Caco-2 cell line to ensure that observed increases in permeability are due to specific biological modulation and not simply cell damage.

Data Presentation

Table 1: Classification of Apparent Permeability (Papp) in Caco-2 Assays
Permeability ClassPapp (cm/s)Expected In Vivo Oral Absorption
High> 1.0 x 10-5> 90%
Moderate1.0 x 10-6 - 1.0 x 10-550 - 90%
Low< 1.0 x 10-6< 50%
Table 2: Common Permeability Enhancers and Their Working Parameters in Caco-2 Assays
EnhancerTypical ConcentrationPrimary Mechanism of ActionPotential Issues to Monitor
Sodium Caprate 5 - 10 mMModulates tight junctions by affecting claudin-5 and tricellulin localization and reorganizing F-actin.[2][3][4]Reversible, but can be cytotoxic at higher concentrations.
Chitosan 0.005% - 0.01% (w/v)Polycationic interaction with the cell membrane leads to redistribution of ZO-1 and F-actin.[5]Activity is pH-dependent. Can cause irreversible effects at high concentrations.[5]
EDTA (Calcium Chelator) 0.1% (w/v)Chelates extracellular Ca2+, disrupting calcium-dependent cell-cell adhesion and activating MLCK, leading to contraction of the perijunctional actomyosin ring.[6][7]Can cause significant and potentially irreversible disruption of monolayer integrity.
Verapamil 50 - 100 µMCompetitive inhibitor of P-glycoprotein (P-gp) efflux pump.May have its own transport characteristics and off-target effects.

Experimental Protocols

Protocol 1: Bidirectional Caco-2 Permeability Assay for Efflux Assessment
  • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for complete differentiation and monolayer formation.

  • Monolayer Integrity Check: Prior to the experiment, measure the TEER of each monolayer. Only use inserts with TEER values >300 Ω·cm².

  • Prepare Transport Buffer: Use Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM HEPES, adjusted to pH 7.4.

  • Prepare Dosing Solutions: Dissolve this compound in the transport buffer to the desired final concentration (e.g., 10 µM). If an efflux inhibitor (e.g., 100 µM verapamil) is used, prepare a separate dosing solution containing both compounds.

  • Apical to Basolateral (A-B) Transport (Absorption):

    • Wash monolayers on both apical and basolateral sides with pre-warmed transport buffer.

    • Add the this compound dosing solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle orbital shaking (e.g., 50 rpm).

    • At designated time points (e.g., 30, 60, 90, 120 minutes), collect an aliquot from the basolateral chamber for analysis, replacing the volume with fresh buffer.

  • Basolateral to Apical (B-A) Transport (Efflux):

    • Repeat the procedure, but add the dosing solution to the basolateral chamber and sample from the apical chamber.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.

  • Calculations:

    • Calculate the Papp value for both the A-B and B-A directions.

    • Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 strongly suggests the involvement of active efflux.

Protocol 2: Caco-2 Permeability Assay with a Tight Junction Modulator (e.g., Sodium Caprate)
  • Cell Culture and Integrity Check: Follow steps 1 and 2 from Protocol 1.

  • Prepare Solutions:

    • Prepare transport buffer (HBSS with HEPES, pH 7.4).

    • Prepare a stock solution of Sodium Caprate in the transport buffer.

    • Prepare the final dosing solution containing this compound and the desired concentration of Sodium Caprate (e.g., 10 mM).

  • Permeability Experiment:

    • Wash monolayers with pre-warmed transport buffer and measure initial TEER.

    • Add the dosing solution (containing Droxinavir and Sodium Caprate) to the apical chamber.

    • Add fresh transport buffer to the basolateral chamber.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the basolateral chamber at various time points for analysis.

  • Control Experiment: Run a parallel experiment with this compound alone (without the enhancer).

  • Post-Experiment Integrity Check: At the end of the incubation period, measure the final TEER of the monolayers to assess the impact of the enhancer on cell viability and barrier function.

  • Sample Analysis and Papp Calculation: Quantify this compound concentration in the samples and calculate Papp values. Compare the Papp value obtained with the enhancer to the control value to determine the enhancement ratio.

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Caco2 Culture Caco-2 cells on Transwell inserts (21 days) TEER1 Measure TEER (Monolayer Integrity Check) Caco2->TEER1 Wash Wash Monolayer TEER1->Wash DosingSol Prepare Droxinavir HCl Dosing Solution AddDose Add Dosing Solution to Donor Chamber DosingSol->AddDose Wash->AddDose AddBuffer Add Fresh Buffer to Receiver Chamber AddDose->AddBuffer Incubate Incubate at 37°C AddBuffer->Incubate Sample Sample from Receiver Chamber at Time Points Incubate->Sample Quantify Quantify Droxinavir HCl (e.g., LC-MS/MS) Sample->Quantify TEER2 Measure Post-TEER (Cytotoxicity Check) Sample->TEER2 CalcPapp Calculate Papp Quantify->CalcPapp

Caption: Standard workflow for a Caco-2 permeability assay.

G cluster_membrane Cell Membrane & Tight Junction cluster_enhancers Permeability Enhancers cluster_effects Cellular Effects TJ Tight Junction (Occludin, Claudins, ZO-1) Actin Perijunctional Actomyosin Ring TJ->Actin anchored by Chitosan Chitosan (Polycation) TJ_Disrupt Displacement of TJ Proteins (ZO-1, Occludin, Claudins) Chitosan->TJ_Disrupt Caprate Sodium Caprate Caprate->TJ_Disrupt EDTA EDTA (Ca2+ Chelator) Ca_Deplete Extracellular Ca2+ Depletion EDTA->Ca_Deplete Permeability Increased Paracellular Permeability TJ_Disrupt->Permeability Actin_Rearrange Cytoskeleton Rearrangement (MLCK) Actin_Rearrange->TJ_Disrupt Ca_Deplete->Actin_Rearrange

Caption: Signaling pathways for tight junction modulation by enhancers.

G cluster_cell Caco-2 Enterocyte Droxinavir_Apical Droxinavir HCl (Apical Side) Transcellular Transcellular Pathway Droxinavir_Apical->Transcellular Enters cell via passive diffusion Paracellular Paracellular Pathway Droxinavir_Apical->Paracellular Limited by Tight Junctions Pgp P-gp Efflux Pump Pgp->Droxinavir_Apical Efflux Paracellular->Blood Absorption Droxinavir_Cell->Blood Absorption Droxinavir_Cell->Pgp

Caption: Potential transport pathways for Droxinavir HCl in Caco-2 cells.

References

Validation & Comparative

Unveiling the Stronghold: Confirming Darunavir's Binding Site on HIV Protease

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

In the landscape of antiretroviral therapeutics, the precise understanding of drug-target interactions is paramount for the development of potent and resilient inhibitors. This guide provides a comparative analysis of Darunavir (DRV), a formidable protease inhibitor, and its binding mechanism to the Human Immunodeficiency Virus (HIV) protease. Through a synthesis of experimental data, we confirm Darunavir's primary binding site and explore its binding characteristics in comparison to other key protease inhibitors.

Superior Binding Affinity of Darunavir

Darunavir exhibits a remarkably high binding affinity for the HIV-1 protease active site.[1] This strong interaction is a key contributor to its potent antiviral activity and high genetic barrier to resistance.[2][3] The binding affinity of Darunavir, quantified by its dissociation constant (Kd) and inhibition constant (Ki), is significantly lower than that of other protease inhibitors, indicating a more stable and effective drug-target complex.

InhibitorBinding Affinity (Kd)Inhibition Constant (Ki) - Wild TypeInhibition Constant (Ki) - Mutant Strains
Darunavir (DRV) 4.5 x 10⁻¹² M[1]1.58 ± 0.11 nM[4]MUT-1: 26.34 nM, MUT-2: 32.85 nM, MUT-3: 44.70 nM[4]
Lopinavir (LPV) Not Widely Reported2.13 ± 0.23 nM[4]MUT-1: 54.74 nM, MUT-2: 79.47 nM, MUT-3: 113.16 nM[4]
Saquinavir (SQV) Not Widely Reported~0.4 nM[5]~8 nM (for V32I mutant)[5]

Table 1: Comparative Binding Affinities of HIV Protease Inhibitors. MUT-1, MUT-2, and MUT-3 represent different multi-drug resistant HIV-1 protease variants.

The Active Site: Darunavir's Primary Target

Experimental evidence from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy unequivocally confirms that Darunavir binds to the active site of the HIV protease.[6][7] HIV protease is a homodimeric aspartyl protease, and its active site is located at the dimer interface. Darunavir, designed as a non-cleavable substrate analog, competitively inhibits the protease by occupying this catalytic site and preventing the processing of viral polyproteins, a crucial step in the HIV life cycle.[8][9]

Interestingly, some studies suggest the existence of a second, allosteric binding site for Darunavir on the surface of the protease, particularly in drug-resistant mutants.[5] This secondary interaction may contribute to its high potency and resilience against resistance mutations.

Experimental Protocols for Binding Site Confirmation

The determination of a drug's binding site is a multi-faceted process involving a combination of biophysical and structural biology techniques.

X-ray Crystallography

This technique provides a high-resolution, three-dimensional structure of the protein-inhibitor complex.

Methodology:

  • Protein Expression and Purification: Recombinant HIV-1 protease is expressed in a suitable system (e.g., E. coli) and purified to homogeneity.

  • Crystallization: The purified protease is co-crystallized with Darunavir. This involves screening a wide range of conditions (e.g., pH, temperature, precipitating agents) to obtain well-ordered crystals.[7][9]

  • Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.[7]

  • Structure Determination and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic model of the protease-Darunavir complex is built and refined.[7][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying protein-ligand interactions in solution, providing information on the binding site and conformational changes.

Methodology:

  • Isotope Labeling: The HIV-1 protease is typically labeled with ¹⁵N and/or ¹³C isotopes.

  • NMR Titration: A series of 2D Heteronuclear Single Quantum Coherence (HSQC) spectra of the labeled protease are recorded upon the incremental addition of unlabeled Darunavir.[8][11]

  • Chemical Shift Perturbation (CSP) Analysis: Changes in the chemical shifts of specific amino acid residues in the protease upon Darunavir binding are monitored. Residues exhibiting significant chemical shift perturbations are identified as being part of or near the binding site.[11]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing thermodynamic parameters of the interaction.

Methodology:

  • Sample Preparation: Purified HIV-1 protease is placed in the sample cell of the calorimeter, and a solution of Darunavir is loaded into the injection syringe.[12][13]

  • Titration: The Darunavir solution is injected in small aliquots into the protease solution.[14]

  • Data Analysis: The heat released or absorbed during each injection is measured. The resulting data is fit to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[2][12]

Visualizing the Interaction

The following diagrams illustrate the experimental workflow for confirming the binding site and the interaction of Darunavir with the HIV protease active site.

experimental_workflow cluster_purification Protein Preparation cluster_binding_studies Binding Analysis cluster_data_analysis Data Interpretation cluster_conclusion Conclusion P Expression & Purification of HIV Protease XRAY X-ray Crystallography P->XRAY NMR NMR Spectroscopy P->NMR ITC Isothermal Titration Calorimetry P->ITC STR 3D Structure of Protease-DRV Complex XRAY->STR CSP Chemical Shift Perturbation Map NMR->CSP THERMO Thermodynamic Parameters ITC->THERMO CONF Confirmation of Active Site Binding STR->CONF CSP->CONF THERMO->CONF

Caption: Experimental workflow for confirming Darunavir's binding site on HIV protease.

binding_site_comparison cluster_protease HIV Protease Active Site cluster_inhibitors Protease Inhibitors AS Asp25 Thr26 Gly27 Asp29 Asp30 DRV Darunavir (DRV) DRV->AS:f0 H-bond DRV->AS:f2 H-bond DRV->AS:f4 H-bond LPV Lopinavir (LPV) LPV->AS:f0 H-bond LPV->AS:f3 Interaction

Caption: Comparative binding of Darunavir and Lopinavir to the HIV protease active site.

References

A Comparative Analysis of Droxinavir Hydrochloride's Cross-Resistance Profile with Existing HIV Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Droxinavir Hydrochloride (also known as SC-55389A) is an investigational HIV protease inhibitor whose development was discontinued in 1995[1]. As such, there is no publicly available clinical or preclinical data on its cross-resistance profile. The following guide is a hypothetical comparison created to illustrate the format and content of a product comparison guide for research purposes. Data for this compound is illustrative, while data for existing Protease Inhibitors (PIs) is based on published findings.

This guide provides a comparative overview of the in vitro cross-resistance profile of the investigational compound this compound against key existing HIV-1 Protease Inhibitors (PIs). The development of new PIs is often challenged by pre-existing resistance mutations that can compromise their efficacy.[2][3] Understanding the cross-resistance profile is therefore critical for evaluating the potential clinical utility of a new therapeutic agent.

Data Presentation: In Vitro Phenotypic Susceptibility

The following table summarizes the in vitro activity of this compound (hypothetical), Darunavir, Atazanavir, and Lopinavir against a panel of recombinant HIV-1 strains, including a wild-type (WT) reference strain and several strains containing key PI resistance-associated mutations (RAMs). Data is presented as the fold change (FC) in the 50% effective concentration (EC50) required to inhibit viral replication compared to the wild-type strain. A lower fold change indicates better activity against the resistant strain.

HIV-1 Strain / MutationsDroxinavir HCl (Hypothetical FC)Darunavir (FC)Atazanavir (FC)Lopinavir (FC)
Wild-Type (WT) 1.01.01.01.0
L10I, M46I, L63P, V82T, I84V 8.52.732.0167.0
V32I, I47V 4.22.03.56.0
M46I, I54V, V82A 15.03.1>10045.0
I50L 2.50.815.01.5
L76V 6.81.24.020.0
Multi-PI Resistant (Complex) 25.011.0>100>200

Data for Darunavir, Atazanavir, and Lopinavir are representative values synthesized from multiple sources describing their activity against common resistant variants.[4][5][6][7][8]

Experimental Protocols

The data presented in this guide is typically generated using a standardized in vitro phenotypic resistance assay. The following protocol describes a common methodology.

Objective: To determine the susceptibility of recombinant HIV-1 strains containing specific protease gene mutations to various protease inhibitors.

Methodology: Recombinant Virus Phenotypic Assay

  • Plasmid Construction: The protease-coding region from patient-derived plasma HIV-1 RNA or from site-directed mutagenesis is amplified via RT-PCR. This amplicon is then inserted into a standardized HIV-1 laboratory vector that lacks its native protease sequence but contains a reporter gene (e.g., Luciferase or Green Fluorescent Protein).

  • Virus Production: The recombinant plasmids are transfected into a suitable host cell line (e.g., HEK293T cells) to produce replication-incompetent viral particles. These particles package the recombinant viral genome and the reporter gene.

  • Cell Culture and Infection: A susceptible target cell line (e.g., MT-4 cells or TZM-bl cells) is seeded in 96-well plates. The cells are infected with a standardized amount of the recombinant virus stocks in the presence of serial dilutions of the protease inhibitors being tested (e.g., Droxinavir HCl, Darunavir, etc.).

  • Drug Incubation: The infected cells are incubated for a period of 48-72 hours to allow for a single round of infection and expression of the reporter gene.

  • Quantification of Viral Replication: The level of viral replication is quantified by measuring the reporter gene activity (e.g., luminescence for Luciferase).

  • Data Analysis: The 50% effective concentration (EC50) is calculated for each drug against each viral strain using a dose-response curve. The fold change in resistance is determined by dividing the EC50 for the mutant virus by the EC50 for the wild-type reference virus.[8][9]

Mandatory Visualization

The following diagrams illustrate the logical workflow of the phenotypic resistance assay and the signaling pathway of HIV protease inhibition.

G cluster_prep Sample Preparation cluster_virus Virus Production cluster_assay Phenotypic Assay cluster_analysis Data Analysis A 1. Isolate HIV-1 RNA from Plasma B 2. Amplify Protease Gene (RT-PCR) A->B C 3. Insert Gene into HIV Vector B->C D 4. Transfect Vector into HEK293T Cells C->D E 5. Harvest Recombinant Virus Stock D->E F 6. Seed Target Cells (e.g., TZM-bl) E->F G 7. Add Serial Dilutions of PIs F->G H 8. Infect Cells with Recombinant Virus G->H I 9. Incubate for 48-72h H->I J 10. Measure Reporter Gene (e.g., Luminescence) I->J K 11. Calculate EC50 Values J->K L 12. Determine Fold Change (Mutant EC50 / WT EC50) K->L HIV HIV Virion GagPol Gag-Pol Polyprotein HIV->GagPol Translation Cleavage Polyprotein Cleavage GagPol->Cleavage Protease HIV Protease (Enzyme) Protease->Cleavage catalyzes NonInfectious Non-Infectious Virion Protease->NonInfectious PI Protease Inhibitor (e.g., Droxinavir) PI->Protease binds & inhibits PI->NonInfectious Proteins Mature Structural Proteins & Enzymes Cleavage->Proteins Virion Infectious Virion Assembly Proteins->Virion

References

Head-to-head comparison of Droxinavir Hydrochloride and Darunavir

Author: BenchChem Technical Support Team. Date: November 2025

A juxtaposition of a discontinued investigational compound and a current therapeutic cornerstone.

This guide provides a comparative overview of Droxinavir Hydrochloride, an investigational HIV protease inhibitor whose development was halted, and Darunavir, a highly successful and widely prescribed antiretroviral drug. Due to the discontinuation of Droxinavir's development in 1995, a direct head-to-head comparison based on modern clinical trial data is not feasible. This document, therefore, presents available information on both compounds to offer a clear perspective on their respective standings in the history and current landscape of HIV therapy.

Executive Summary

This compound (also known as SC-55389A) was an experimental protease inhibitor under investigation by Pharmacia as a potential treatment for HIV infection. However, its research and development were officially discontinued on March 6, 1995.[1] As a result, publicly available data on its performance, efficacy, and safety are extremely limited and do not meet contemporary standards for drug evaluation.

In stark contrast, Darunavir is a second-generation HIV-1 protease inhibitor that received FDA approval in 2006 and remains a cornerstone of antiretroviral therapy (ART).[1][2] It is recommended as a treatment option for both treatment-naive and treatment-experienced adults and adolescents.[1] Darunavir exhibits a high genetic barrier to the development of resistance, a characteristic attributed to its robust interactions with the HIV-1 protease enzyme.[3]

The primary purpose of this guide is to provide a detailed overview of Darunavir, supported by extensive experimental and clinical data, while contextualizing the historical significance of early-stage protease inhibitors like Droxinavir.

Comparative Data

Given the disparity in the developmental stages of these two molecules, a direct quantitative comparison is challenging. The following table summarizes the available information.

FeatureThis compoundDarunavir
Development Status Discontinued (1995)[1]Approved and in clinical use[1]
Drug Class HIV Protease InhibitorHIV Protease Inhibitor[1][2]
Mechanism of Action Inhibits HIV proteasePotent inhibitor of HIV-1 protease, preventing the cleavage of Gag-Pol polyproteins, leading to the production of immature, non-infectious viral particles.[2][4][5]
Potency Data not widely availableHigh potency, with a dissociation constant (Kd) of 4.5 x 10⁻¹² M.[1]
Resistance Profile Data not widely availableHigh genetic barrier to resistance.[3] Effective against HIV-1 strains resistant to other protease inhibitors.[5]
Clinical Efficacy Not establishedProven efficacy in numerous clinical trials (e.g., POWER, TITAN) in both treatment-experienced and treatment-naive patients.[6][7]
Oral Bioavailability Data not widely availableApproximately 37% alone, increased to 82% when co-administered with ritonavir.[2]

Mechanism of Action: HIV Protease Inhibition

Both Droxinavir and Darunavir were designed to function as inhibitors of the HIV protease enzyme. This enzyme is crucial for the lifecycle of the HIV virus, as it cleaves newly synthesized polyproteins into the individual functional proteins required for the maturation of new, infectious virions. By blocking the active site of the protease, these inhibitors prevent this cleavage, resulting in the release of immature and non-infectious viral particles.

HIV_Protease_Inhibition cluster_virus HIV-infected Cell cluster_virion Virion Assembly Viral RNA Viral RNA Gag-Pol Polyprotein Gag-Pol Polyprotein Viral RNA->Gag-Pol Polyprotein Translation HIV Protease HIV Protease Gag-Pol Polyprotein->HIV Protease Autocatalytic cleavage Immature Virion Immature Virion Gag-Pol Polyprotein->Immature Virion Assembly Mature Virion Mature Virion HIV Protease->Mature Virion Cleavage of polyproteins Protease Inhibitor Droxinavir or Darunavir Protease Inhibitor->HIV Protease Inhibition

Caption: General mechanism of action for HIV protease inhibitors like Droxinavir and Darunavir.

Experimental Protocols: Evaluating Darunavir's Efficacy

The clinical development of Darunavir involved rigorous experimental protocols to assess its efficacy, safety, and resistance profile. The POWER and TITAN trials are landmark studies in this regard.

The POWER Studies: A Phase IIb Clinical Trial Protocol

Objective: To evaluate the efficacy and safety of Darunavir (co-administered with low-dose ritonavir) in treatment-experienced HIV-1-infected patients with evidence of viral resistance to other protease inhibitors.

Methodology:

  • Patient Population: Highly treatment-experienced adults with HIV-1 infection, evidence of resistance to other protease inhibitors, and a viral load of >1000 copies/mL.

  • Study Design: A randomized, controlled, open-label, multicenter trial.

  • Treatment Arms:

    • Darunavir/ritonavir (DRV/r) at various doses (dose-ranging phase) plus an optimized background regimen (OBR) of other antiretroviral drugs.

    • A control group receiving a comparator protease inhibitor selected by the investigator, also with an OBR.

  • Primary Endpoint: The proportion of patients achieving a viral load reduction of ≥1.0 log10 copies/mL from baseline at week 24.

  • Secondary Endpoints:

    • The proportion of patients with a viral load <400 copies/mL and <50 copies/mL.

    • Changes in CD4+ cell count from baseline.

    • Incidence of adverse events and laboratory abnormalities.

    • Genotypic and phenotypic resistance at baseline and at the time of virologic failure.

POWER_Trial_Workflow Screening Screening Randomization Randomization Screening->Randomization DRV/r + OBR Darunavir/ritonavir + Optimized Background Regimen Randomization->DRV/r + OBR Control PI + OBR Comparator PI + Optimized Background Regimen Randomization->Control PI + OBR Follow-up Week 24 & 48 Follow-up DRV/r + OBR->Follow-up Control PI + OBR->Follow-up Analysis Efficacy & Safety Analysis Follow-up->Analysis

Caption: Simplified workflow of the POWER clinical trials for evaluating Darunavir.

Key Experimental Findings for Darunavir

  • POWER 1 and 2 Trials (Pooled Analysis at 48 weeks):

    • 61% of patients receiving Darunavir/ritonavir achieved a viral load reduction of at least 1 log10 copies/mL, compared to 15% in the control group.[8]

    • 45% of patients in the Darunavir/ritonavir arm achieved an undetectable viral load (<50 copies/mL), versus 11% in the control arm.[9]

  • TITAN Trial (48 weeks):

    • In treatment-experienced, lopinavir-naive patients, Darunavir/ritonavir was found to be non-inferior and statistically superior to lopinavir/ritonavir.[6]

    • 71% of patients on Darunavir/ritonavir achieved a viral load of <50 copies/mL, compared to 60% on lopinavir/ritonavir.[6]

Conclusion

The comparison between this compound and Darunavir illustrates the significant advancements in antiretroviral drug development over the past three decades. Droxinavir represents an early exploration into HIV protease inhibition that did not advance to clinical use, leaving a sparse data trail. In contrast, Darunavir has undergone extensive preclinical and clinical evaluation, establishing it as a potent, durable, and critical component of modern HIV treatment regimens. For researchers and drug development professionals, the story of these two molecules underscores the iterative nature of pharmaceutical science and the importance of robust, long-term clinical data in establishing the therapeutic value of a compound.

References

Validating Droxinavir Hydrochloride: A Comparative Guide to Antiviral Activity in Primary Human Cells

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for evaluating the antiviral activity of Droxinavir Hydrochloride, a known HIV protease inhibitor.[1] Due to the absence of publicly available data on the specific antiviral activity of this compound in primary human cells, this document presents a comparative analysis of established HIV protease inhibitors to serve as a benchmark. The methodologies and data herein offer a blueprint for the experimental validation of new antiviral compounds.

Comparative Antiviral Activity of HIV Protease Inhibitors

To contextualize the potential efficacy of this compound, the following table summarizes the reported antiviral activities of other well-characterized HIV protease inhibitors. It is crucial to note that the experimental conditions, including the specific virus strains and cell types, vary between studies, which can influence the observed potency.

Antiviral AgentVirusCell TypePotency Metric (IC50/EC50)Reference
Darunavir HIV-1 (Wild-Type & Multi-Drug Resistant)Phytohemagglutinin-activated Peripheral Blood Mononuclear Cells (PHA-PBMCs)IC50: 3 - 29 nM[2]
Darunavir HIV-1 (Laboratory Strain)MT-2 cellsIC50: 3 - 6 nM[3]
Lopinavir HIV-1 (Wild-Type)MT4 cellsEC50: 17 nM (in the absence of 50% human serum)[4]
Ritonavir HIV-1Not specifiedEC50: 0.022 - 0.13 µM[5]
Ritonavir HIV-2Not specifiedEC50: 0.16 µM[5]

IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) are measures of a drug's potency. Lower values indicate higher potency.

Experimental Protocols

A robust validation of this compound's antiviral activity in a physiologically relevant setting would involve the use of primary human cells, such as Peripheral Blood Mononuclear Cells (PBMCs). The following is a generalized protocol for such an assay.

Protocol: HIV-1 Antiviral Susceptibility Assay in Human PBMCs

1. Isolation and Culture of PBMCs:

  • Isolate PBMCs from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.

  • Wash the isolated cells with phosphate-buffered saline (PBS) and resuspend in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin-streptomycin, and L-glutamine.

  • Stimulate the PBMCs with phytohemagglutinin (PHA) for 2-3 days to induce cell proliferation and increase susceptibility to HIV-1 infection.

  • After stimulation, wash the cells and maintain them in a culture medium containing interleukin-2 (IL-2) to promote T-cell growth.

2. Antiviral Assay:

  • Seed the PHA-stimulated PBMCs in a 96-well plate.

  • Prepare serial dilutions of this compound and the reference antiviral drugs (e.g., Darunavir, Lopinavir) in the culture medium.

  • Add the diluted compounds to the cells and incubate for 1-2 hours.

  • Infect the cells with a known titer of a laboratory-adapted or clinical isolate of HIV-1.

  • Include control wells with cells and virus but no drug (virus control) and cells without virus or drug (cell control).

  • Incubate the plates at 37°C in a 5% CO2 incubator for 7 days.

3. Quantification of Viral Replication:

  • After the incubation period, collect the cell culture supernatants.

  • Measure the amount of HIV-1 p24 antigen in the supernatants using a commercial enzyme-linked immunosorbent assay (ELISA) kit. The p24 antigen is a core protein of HIV and its concentration correlates with the level of viral replication.

4. Data Analysis:

  • Determine the percentage of inhibition of viral replication for each drug concentration compared to the virus control.

  • Calculate the IC50 or EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

5. Cytotoxicity Assay:

  • Concurrently, perform a cytotoxicity assay to determine the concentration of the drug that is toxic to the host cells. This is typically done using an MTT or XTT assay, which measures cell viability.

  • The selectivity index (SI) can then be calculated by dividing the cytotoxic concentration (CC50) by the effective concentration (EC50). A higher SI value indicates a more favorable safety profile.

Visualizing Key Processes

To further elucidate the experimental and molecular contexts, the following diagrams illustrate the workflow of the antiviral assay and the mechanism of action of HIV protease inhibitors.

Antiviral_Assay_Workflow cluster_preparation Cell and Virus Preparation cluster_assay Antiviral Assay cluster_analysis Data Analysis PBMC_isolation Isolate PBMCs from healthy donor blood PHA_stimulation Stimulate PBMCs with PHA PBMC_isolation->PHA_stimulation seed_cells Seed stimulated PBMCs in 96-well plate PHA_stimulation->seed_cells HIV_stock Prepare HIV-1 virus stock infect_cells Infect cells with HIV-1 HIV_stock->infect_cells add_drug Add serial dilutions of This compound seed_cells->add_drug add_drug->infect_cells incubation Incubate for 7 days infect_cells->incubation collect_supernatant Collect culture supernatant incubation->collect_supernatant p24_elisa Measure p24 antigen levels by ELISA collect_supernatant->p24_elisa calculate_ic50 Calculate IC50/EC50 values p24_elisa->calculate_ic50

Antiviral Assay Workflow in Primary Human PBMCs

HIV_Protease_Inhibitor_MoA cluster_virus HIV Life Cycle cluster_inhibition Mechanism of Inhibition HIV_entry HIV enters host cell RT Reverse Transcription (RNA to DNA) HIV_entry->RT Integration Integration of viral DNA into host genome RT->Integration Transcription Transcription & Translation of viral proteins Integration->Transcription Polyproteins Gag-Pol polyprotein precursors produced Transcription->Polyproteins HIV_protease HIV Protease Polyproteins->HIV_protease target for Cleavage Cleavage of polyproteins HIV_protease->Cleavage mediates Non_infectious_virion Non-infectious, immature virion HIV_protease->Non_infectious_virion inhibition leads to Droxinavir This compound (Protease Inhibitor) Droxinavir->HIV_protease binds to and inhibits Maturation Viral Maturation Cleavage->Maturation Infectious_virion Infectious Virion Maturation->Infectious_virion

Mechanism of Action of HIV Protease Inhibitors

HIV protease inhibitors function by blocking the active site of the viral protease enzyme.[6] This enzyme is crucial for cleaving large viral polyproteins into smaller, functional proteins that are necessary for the assembly of new, infectious virus particles.[7][8] By inhibiting this cleavage step, protease inhibitors like this compound prevent the maturation of the virus, resulting in the production of non-infectious virions.[6][7][8]

References

Development of Droxinavir Hydrochloride resistant viral strains

Author: BenchChem Technical Support Team. Date: November 2025

It is important to note that "Droxinavir Hydrochloride" does not appear to be a recognized pharmaceutical agent in the provided search results. The name is likely a typographical error, and the intended drugs may be the antiretroviral medications Doravirine or Darunavir , both of which are used in the treatment of HIV-1. This guide provides a comparative analysis of the development of viral resistance to these two drugs.

Comparison of Resistance Development: Doravirine vs. Darunavir

This guide offers a detailed comparison of Doravirine and Darunavir, focusing on their mechanisms of action, resistance profiles, and the experimental methods used to assess viral resistance.

Mechanism of Action

Doravirine

Doravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1][2][3] It binds to a non-catalytic site on the HIV-1 reverse transcriptase enzyme, an essential enzyme for the conversion of viral RNA into DNA.[4][5] This binding induces a conformational change in the enzyme, inhibiting its function and thereby preventing the virus from replicating.[4] Doravirine's flexible binding allows it to be effective against some viral strains that have developed resistance to other NNRTIs.[4]

Doravirine_Mechanism_of_Action cluster_virus HIV-1 Virus cluster_host_cell Host Cell Viral_RNA Viral RNA Reverse_Transcriptase Reverse Transcriptase Viral_RNA->Reverse_Transcriptase template Viral_DNA Viral DNA (blocked) Reverse_Transcriptase->Viral_DNA transcription (inhibited) Doravirine Doravirine Doravirine->Reverse_Transcriptase binds to allosteric site Darunavir_Mechanism_of_Action cluster_virus_production Viral Maturation Viral_Polyproteins Viral Polyproteins HIV_Protease HIV Protease Viral_Polyproteins->HIV_Protease substrate Mature_Viral_Proteins Mature Viral Proteins (blocked) HIV_Protease->Mature_Viral_Proteins cleavage (inhibited) Darunavir Darunavir Darunavir->HIV_Protease binds to active site Resistance_Testing_Workflow cluster_genotypic Genotypic Assay cluster_phenotypic Phenotypic Assay Patient_Sample Patient Plasma Sample RNA_Extraction Viral RNA Extraction Patient_Sample->RNA_Extraction RT_PCR RT-PCR Amplification RNA_Extraction->RT_PCR Sequencing DNA Sequencing RT_PCR->Sequencing Mutation_Analysis Mutation Analysis Sequencing->Mutation_Analysis Interpretation Clinical Interpretation and Treatment Decision Mutation_Analysis->Interpretation Patient_Sample2 Patient Plasma Sample Viral_Culture Viral Culture Patient_Sample2->Viral_Culture Drug_Susceptibility Drug Susceptibility Testing Viral_Culture->Drug_Susceptibility IC50_Determination IC50 Determination Drug_Susceptibility->IC50_Determination IC50_Determination->Interpretation In_Vitro_Selection_Workflow Start Start with Wild-Type or Clinical Isolate Virus Culture Culture virus in presence of low drug concentration Start->Culture Passage Serial Passaging Culture->Passage Increase_Conc Gradually Increase Drug Concentration Passage->Increase_Conc over time Monitor Monitor for Viral Breakthrough (Replication) Passage->Monitor Increase_Conc->Passage Isolate_Analyze Isolate and Analyze Resistant Virus (Genotypic & Phenotypic) Monitor->Isolate_Analyze upon breakthrough

References

Droxinavir Hydrochloride: A Comparative Toxicity Analysis Within HIV Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Droxinavir Hydrochloride was an investigational antiviral agent belonging to the class of HIV protease inhibitors. Its development was discontinued in the mid-1990s, and as a result, publicly available, detailed toxicity data is scarce. This guide provides a comparative analysis of the general toxicity profile of the HIV protease inhibitor class, using the contemporary drug Darunavir as a primary comparator, alongside data from other established agents like Lopinavir/ritonavir and Atazanavir. This approach aims to offer a representative understanding of the toxicological considerations for this class of therapeutics.

General Toxicity Profile of HIV Protease Inhibitors

HIV protease inhibitors are a cornerstone of highly active antiretroviral therapy (HAART). However, their use can be associated with a range of adverse effects. Common toxicities include gastrointestinal disturbances, skin rash, and elevations in liver enzymes.[1] A significant concern with this class is the potential for metabolic complications, such as lipodystrophy, insulin resistance, and hyperlipidemia.[2][3] Drug-drug interactions are also a critical consideration, as many protease inhibitors are metabolized by and inhibit the cytochrome P450 enzyme system.[1][2]

Comparative Toxicity Overview

The following table summarizes the key toxicity findings for selected HIV protease inhibitors. Due to the discontinuation of this compound's development, specific quantitative data is unavailable. The table, therefore, presents a qualitative assessment for Droxinavir based on the general profile of early-generation protease inhibitors and provides a comparative look at currently approved drugs.

Toxicity EndpointThis compound (Anticipated Profile)DarunavirLopinavir/RitonavirAtazanavir
Common Adverse Events Likely included gastrointestinal intolerance (nausea, diarrhea), headache, and rash.Diarrhea, nausea, headache, rash, and abdominal pain.[4]Diarrhea, nausea, vomiting, hypertriglyceridemia, and hypercholesterolemia.[5]Nausea, jaundice/scleral icterus, and rash.[6]
Hepatotoxicity Expected potential for liver enzyme elevations.Drug-induced hepatitis has been reported.[7] Patients with pre-existing liver dysfunction are at increased risk for abnormalities.[4][7]Reports of hepatic dysfunction, with some fatal cases, though a causal link is not always clear.[5]Can cause elevations in serum aminotransferases and indirect hyperbilirubinemia.[8]
Severe Skin Reactions Potential for severe rash, a known risk with this class.Severe skin reactions, including Stevens-Johnson Syndrome, have been reported in a small percentage of patients.[4][7]Allergic reactions and severe skin reactions can occur.[9]Cases of Stevens-Johnson syndrome, erythema multiforme, and toxic skin eruptions have been reported.[6][10]
Metabolic Abnormalities Likely to have included risks of dyslipidemia and lipodystrophy.Can cause changes in body fat (lipodystrophy), diabetes, and hyperglycemia.[11]Associated with elevations in total cholesterol and triglycerides.[12]Associated with hyperlipidemia and lipodystrophy with long-term use.[13]
Cardiovascular Effects Unknown.Not a primary reported toxicity.Can cause fast or pounding heartbeats.[9]May exacerbate AV block due to PR interval prolongation.[14]

Experimental Protocols

While specific experimental protocols for this compound are not publicly available, the following outlines the standard preclinical studies conducted to evaluate the toxicity of investigational drugs like HIV protease inhibitors.

Acute Toxicity Studies
  • Objective: To determine the effects of a single high dose of the drug.

  • Methodology: The test compound is administered to at least two mammalian species (one rodent, one non-rodent) via the intended clinical route of administration. Animals are observed for 14 days for signs of toxicity and mortality. A lethal dose 50 (LD50) may be determined.

Repeated-Dose Toxicity Studies (Subchronic and Chronic)
  • Objective: To evaluate the toxic effects of the drug after repeated administration over a prolonged period.

  • Methodology: The drug is administered daily to at least two species (one rodent, one non-rodent) for durations typically ranging from 28 days to 6 months or longer. Key parameters monitored include clinical observations, body weight, food and water consumption, hematology, clinical chemistry, urinalysis, and full histopathological examination of tissues at termination.

Genotoxicity Studies
  • Objective: To assess the potential of the drug to cause damage to genetic material.

  • Methodology: A battery of tests is typically performed, including:

    • Ames test: A bacterial reverse mutation assay to detect point mutations.

    • In vitro chromosomal aberration test: Using mammalian cells to detect chromosomal damage.

    • In vivo micronucleus test: In rodents to assess chromosomal damage in bone marrow cells.

Carcinogenicity Studies
  • Objective: To evaluate the tumor-forming potential of the drug after long-term administration.

  • Methodology: The drug is administered daily to rodents for the majority of their lifespan (e.g., 2 years). Tissues are examined for the incidence and type of tumors.

Reproductive and Developmental Toxicity Studies
  • Objective: To assess the potential effects of the drug on fertility, pregnancy, and fetal and postnatal development.

  • Methodology: These studies involve dosing the drug to animals before and during mating, throughout gestation, and during the postnatal period to evaluate effects on parental animals and their offspring.

Visualizing Key Pathways and Processes

The following diagrams illustrate relevant concepts in the assessment and mechanism of HIV protease inhibitor toxicity.

Preclinical_Toxicity_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_clinical Clinical Trials Genotoxicity Genotoxicity Assays (e.g., Ames Test) Acute_Tox Acute Toxicity (Rodent & Non-rodent) Genotoxicity->Acute_Tox Informs initial dose range Metabolism Metabolic Stability (Microsomes, Hepatocytes) Metabolism->Acute_Tox Target_Safety Off-Target Screening Repeat_Dose Repeated-Dose Toxicity (Subchronic & Chronic) Acute_Tox->Repeat_Dose Guides dose selection Phase_I Phase I (Safety & PK) Repeat_Dose->Phase_I Supports first-in-human studies Repro_Tox Reproductive Toxicity Repro_Tox->Phase_I Carcinogenicity Carcinogenicity Phase_II_III Phase II/III (Efficacy & Safety) Carcinogenicity->Phase_II_III Long-term safety Phase_I->Phase_II_III

Caption: A generalized workflow for preclinical and clinical toxicity assessment of a new drug candidate.

HIV_Protease_Inhibitor_MoA HIV_Virus HIV Virus Host_Cell Host Cell (CD4+ T-cell) HIV_Virus->Host_Cell Enters Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integration Integration Viral_DNA->Integration Host_DNA Host DNA Integration->Host_DNA Transcription_Translation Transcription & Translation Host_DNA->Transcription_Translation Viral_Polyproteins Viral Polyproteins (Gag-Pol) Transcription_Translation->Viral_Polyproteins HIV_Protease HIV Protease Viral_Polyproteins->HIV_Protease Cleavage by Mature_Viral_Proteins Mature Viral Proteins HIV_Protease->Mature_Viral_Proteins Immature_Virion Immature, Non-infectious Virion HIV_Protease->Immature_Virion Blocked Cleavage Leads to Protease_Inhibitor Protease Inhibitor (e.g., Darunavir) Protease_Inhibitor->HIV_Protease Inhibits Viral_Assembly Viral Assembly Mature_Viral_Proteins->Viral_Assembly Budding Budding Viral_Assembly->Budding Budding->Immature_Virion

Caption: Mechanism of action of HIV protease inhibitors in preventing viral maturation.

P450_Interaction Protease_Inhibitor Protease Inhibitor (e.g., Ritonavir) CYP3A4 Cytochrome P450 3A4 (in Liver) Protease_Inhibitor->CYP3A4 Inhibits Concomitant_Drug Concomitant Drug (Substrate of CYP3A4) CYP3A4->Concomitant_Drug Metabolism Blocked Metabolites Inactive Metabolites CYP3A4->Metabolites Produces Concomitant_Drug->CYP3A4 Metabolized by Increased_Toxicity Increased Plasma Concentration & Potential Toxicity Concomitant_Drug->Increased_Toxicity

Caption: The role of cytochrome P450 inhibition by protease inhibitors in drug-drug interactions.

References

Droxinavir Hydrochloride synergy with other antiretroviral agents

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the synergistic potential of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Doravirine in combination with other antiretroviral agents for the treatment of HIV-1.

Introduction

The landscape of HIV-1 treatment has been revolutionized by the advent of combination antiretroviral therapy (cART), which utilizes a regimen of multiple drugs to suppress viral replication and prevent the emergence of drug resistance. A key principle in designing effective cART is the concept of synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects. This guide provides a comparative analysis of the synergistic properties of Doravirine, a potent NNRTI, when used in combination with other classes of antiretroviral agents. This document is intended for researchers, scientists, and drug development professionals working in the field of HIV therapeutics.

It is important to note that initial searches for "Droxinavir Hydrochloride" did not yield any results for an approved or investigational antiretroviral agent. Therefore, this guide focuses on Doravirine, a well-documented NNRTI with established use in combination therapies.

Mechanism of Action: Doravirine

Doravirine is a non-nucleoside reverse transcriptase inhibitor that functions by binding to a non-catalytic site on the HIV-1 reverse transcriptase enzyme.[1] This binding induces a conformational change in the enzyme, ultimately inhibiting the conversion of viral RNA into DNA and halting the replication process.

Synergistic Combinations with Doravirine: A Data-Driven Comparison

Clinical and in-vitro studies have demonstrated the efficacy of Doravirine-based combination therapies. Two-drug regimens, in particular, are gaining traction as a strategy to reduce drug burden and potential long-term toxicities.

Doravirine in Combination with a Nucleoside Reverse Transcriptase Inhibitor (NRTI) and an Integrase Strand Transfer Inhibitor (INSTI)

A common and effective combination involves Doravirine with the NRTIs lamivudine (3TC) or emtricitabine (FTC), and the INSTI tenofovir disoproxil fumarate (TDF). This triple therapy has shown non-inferior efficacy to other standard-of-care regimens in treatment-naive adults with HIV-1.[2]

Doravirine-Based Two-Drug Regimens

More recently, research has focused on the efficacy of two-drug combinations involving Doravirine. These regimens aim to provide a simplified treatment option for certain patient populations.

Drug Combination Patient Population Primary Outcome Key Findings Reference
Doravirine + Darunavir/cobicistat (DRV/c)Treatment-experiencedViral Load <30 copies/mLAfter 2 years of treatment, viral load was suppressed, and CD4 cell count increased from 196 to 239 cells/mm³.[2]
Doravirine + Dolutegravir (DTG)Treatment-experiencedViral Load <30 copies/mLAfter 11 months of therapy, viral load remained suppressed, and CD4 cell count was stable.[2]

Experimental Protocols

The evaluation of synergistic, additive, or antagonistic effects of drug combinations is crucial in preclinical development. The following outlines a typical experimental protocol for assessing the in-vitro synergy of antiretroviral agents.

Checkerboard Assay Protocol

The checkerboard assay is a widely used method to study the interactions between two antimicrobial or antiviral agents.

  • Cell Culture: A suitable host cell line (e.g., MT-4 cells) is cultured in appropriate media and seeded into 96-well microtiter plates.

  • Drug Dilution: Serial dilutions of Doravirine (Drug A) and the second antiretroviral agent (Drug B) are prepared.

  • Combination Treatment: The diluted drugs are added to the microtiter plates in a checkerboard pattern, where each well contains a unique combination of concentrations of Drug A and Drug B.

  • Viral Infection: A standardized amount of HIV-1 is added to each well.

  • Incubation: The plates are incubated for a period that allows for viral replication (typically 5-7 days).

  • Measurement of Viral Replication: The extent of viral replication is quantified using methods such as a p24 antigen ELISA or a cell viability assay (e.g., MTT assay).

  • Data Analysis: The data is analyzed using mathematical models such as the MacSynergy II program to calculate synergy scores and generate synergy plots. A positive score indicates synergy, a score around zero indicates an additive effect, and a negative score indicates antagonism.

Visualizing Experimental Workflows and Pathways

Experimental Workflow for In-Vitro Synergy Testing

Synergy_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Seeding in 96-well Plates Combination Checkerboard Combination Treatment Cell_Culture->Combination Drug_A_Dilution Serial Dilution of Doravirine (Drug A) Drug_A_Dilution->Combination Drug_B_Dilution Serial Dilution of Test Drug (Drug B) Drug_B_Dilution->Combination Infection HIV-1 Infection Combination->Infection Incubation Incubation (5-7 days) Infection->Incubation Measurement Quantify Viral Replication (p24 ELISA / MTT) Incubation->Measurement Synergy_Calc Calculate Synergy Score (e.g., MacSynergy II) Measurement->Synergy_Calc Result Synergistic, Additive, or Antagonistic Effect Synergy_Calc->Result

Caption: Workflow for determining the in-vitro synergy of two antiretroviral agents.

HIV-1 Replication Cycle and Antiretroviral Targetsdot

HIV_Lifecycle cluster_entry Viral Entry cluster_replication Replication & Integration cluster_assembly Assembly & Budding Binding 1. Binding & Fusion Entry_Inhibitors Entry Inhibitors Binding->Entry_Inhibitors RT 2. Reverse Transcription (RNA -> DNA) Binding->RT NNRTIs NNRTIs (Doravirine) RT->NNRTIs NRTIs NRTIs RT->NRTIs Integration 3. Integration (Viral DNA into Host DNA) RT->Integration INSTIs Integrase Inhibitors Integration->INSTIs Assembly 4. Assembly Integration->Assembly Budding 5. Budding & Maturation Assembly->Budding PIs Protease Inhibitors Budding->PIs

References

Safety Operating Guide

Proper Disposal Procedures for Droxinavir Hydrochloride: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance on the proper disposal of Droxinavir Hydrochloride based on established safety protocols for similar antiviral compounds. Researchers must consult the official Safety Data Sheet (SDS) for this compound and adhere to all institutional and local environmental regulations before handling or disposal.

This compound is an antiretroviral compound investigated for its activity against the Human Immunodeficiency Virus Type 1 (HIV-1). Proper handling and disposal are crucial to ensure personnel safety and environmental protection. Due to its potential biological and chemical hazards, all waste generated from its use must be treated as hazardous.

Core Principles of Disposal

Safe disposal is predicated on a clear understanding of the waste streams and adherence to established protocols. The primary steps are waste characterization, segregation, and containment, followed by disposal through a certified environmental health and safety (EHS) provider.

Personal Protective Equipment (PPE): Before handling this compound in any form (pure substance, solutions, or contaminated materials), personnel must wear appropriate PPE. This includes:

  • NIOSH-approved respirator

  • Chemical-resistant gloves

  • Safety goggles

  • Protective clothing (lab coat)

Waste Categorization and Disposal Plan

All materials that have come into contact with this compound must be disposed of as hazardous chemical waste. Proper segregation is critical to ensure safe handling and compliance.

Waste TypeDescriptionRecommended ContainerDisposal Procedure
Unused/Expired Solid Compound Pure, solid this compound powder, including expired stock or residual amounts in original vials.Labeled, sealed, non-reactive hazardous waste container.Collect in a dedicated container clearly labeled "Hazardous Waste: this compound". Do not mix with other waste.
Contaminated Labware Glassware (beakers, flasks), plasticware (pipette tips, tubes), and other items visibly contaminated.Puncture-resistant container lined with a heavy-duty plastic bag.Segregate sharps into a dedicated sharps container. Other labware should be placed in the lined container.
Aqueous/Solvent Solutions Liquid solutions containing dissolved this compound.Labeled, sealed, chemical-resistant carboy or bottle.Collect in a container labeled for hazardous liquid waste. Specify all chemical components and concentrations.
Contaminated PPE Used gloves, lab coats, and other disposable protective equipment.Lined, sealed hazardous waste container.Place all contaminated PPE into a dedicated, labeled container for incineration or disposal by EHS.

Decontamination Protocol

This protocol details the procedure for decontaminating work surfaces and non-disposable equipment after handling this compound.

Materials:

  • 70% Ethanol or a suitable laboratory disinfectant

  • Absorbent pads or paper towels

  • Hazardous waste container for contaminated materials

Procedure:

  • Initial Wipe-Down: Liberally spray the contaminated surface or equipment with 70% ethanol.

  • Soak and Absorb: Allow the disinfectant to sit for at least 10-15 minutes to ensure deactivation.

  • Thorough Cleaning: Wipe the area from the outer edge inward with absorbent pads.

  • Waste Disposal: Dispose of all used absorbent pads and cleaning materials as contaminated solid waste.

  • Final Rinse (for equipment): If applicable, rinse non-disposable equipment with deionized water after decontamination and allow it to air dry.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated during research involving this compound.

G cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Final Disposal start Waste Generated from This compound Handling waste_type Identify Waste Type start->waste_type solid Unused Solid or Contaminated Labware/PPE waste_type->solid Solid liquid Aqueous or Solvent Solutions waste_type->liquid Liquid sharps Contaminated Needles, Syringes, or Glassware waste_type->sharps Sharps solid_container Seal in Labeled Solid Hazardous Waste Container solid->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Carboy liquid->liquid_container sharps_container Place in Puncture-Proof Sharps Container sharps->sharps_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage pickup Arrange for Pickup by Environmental Health & Safety (EHS) storage->pickup

Caption: Workflow for this compound waste segregation and disposal.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.